4-Chloro-6-(2-furanyl)-2-pyrimidinamine
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
569657-93-8 |
|---|---|
Molekularformel |
C8H6ClN3O |
Molekulargewicht |
195.60 g/mol |
IUPAC-Name |
4-chloro-6-(furan-2-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H6ClN3O/c9-7-4-5(11-8(10)12-7)6-2-1-3-13-6/h1-4H,(H2,10,11,12) |
InChI-Schlüssel |
OXFBGUDYEFARNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=CC(=NC(=N2)N)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine
Executive Summary
This technical guide details the synthesis of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine (CAS: 569657-93-8), a critical heterocyclic scaffold in drug discovery. This moiety is frequently utilized in the development of adenosine receptor antagonists (specifically
The guide prioritizes a scalable, two-step Condensation-Chlorination pathway over transition-metal-catalyzed routes. This approach offers superior atom economy, avoids expensive palladium catalysts, and minimizes heavy metal impurities in the final API (Active Pharmaceutical Ingredient).
Part 1: Retrosynthetic Analysis
To design the most robust pathway, we deconstruct the target molecule into readily available precursors. The pyrimidine core suggests a classical [3+3] cyclization strategy.
Strategic Disconnection
-
C-Cl Bond Disconnection : The chlorine at the C4 position is classically installed via deoxychlorination of a hydroxyl group (tautomeric with a carbonyl). This traces back to 2-amino-6-(2-furanyl)pyrimidin-4(3H)-one .
-
Pyrimidine Ring Disconnection : The pyrimidine ring can be disconnected into a 3-carbon electrophile and a 3-nitrogen nucleophile.
-
Electrophile : Ethyl 3-(furan-2-yl)-3-oxopropanoate (Ethyl furoylacetate).
-
Nucleophile : Guanidine (supplied as carbonate or nitrate salt).
-
Retrosynthesis Diagram
Figure 1: Retrosynthetic breakdown of the target compound illustrating the convergent assembly from guanidine and a furan-derived beta-keto ester.[1]
Part 2: Detailed Synthesis Pathway
Phase 1: Cyclocondensation
The formation of the pyrimidine ring is achieved by condensing guanidine with ethyl 3-(furan-2-yl)-3-oxopropanoate. This reaction is typically base-catalyzed.
-
Mechanism : The amidine nitrogen of guanidine attacks the ketone carbonyl of the beta-keto ester, followed by cyclization onto the ester carbonyl and loss of ethanol.
-
Critical Control Point : The furan ring is acid-sensitive. Maintaining basic conditions during cyclization prevents ring opening or polymerization of the furan moiety.
Phase 2: Deoxychlorination
The intermediate, 2-amino-6-(2-furanyl)pyrimidin-4-ol, is converted to the chloride using phosphorus oxychloride (
-
Reagent Choice :
is the standard reagent. The addition of a tertiary amine base (e.g., -dimethylaniline or pyridine) accelerates the reaction by scavenging HCl and forming a reactive phosphoryl chloride intermediate. -
Regioselectivity : As the C2 position is blocked by the amine (which is protonated or complexed during reaction) and C6 is occupied by the furan, chlorination occurs selectively at C4.
Pathway Visualization[1][2]
Figure 2: Forward synthesis workflow detailing reagents, reaction types, and expected yield ranges.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Amino-6-(2-furanyl)pyrimidin-4-ol
Objective : Construct the pyrimidine core.
Materials :
-
Ethyl 3-(furan-2-yl)-3-oxopropanoate (1.0 equiv)
-
Guanidine Carbonate (1.1 equiv)
-
Ethanol (Absolute, 10 volumes)
-
Sodium Ethoxide (21% wt in EtOH, 1.2 equiv)
Procedure :
-
Setup : Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with absolute ethanol.
-
Activation : Add Guanidine Carbonate and stir at room temperature for 15 minutes.
-
Addition : Add Sodium Ethoxide solution dropwise. Stir for 10 minutes to generate free guanidine base in situ.
-
Substrate Addition : Add Ethyl 3-(furan-2-yl)-3-oxopropanoate slowly to the mixture.
-
Reflux : Heat the mixture to reflux (
) and maintain for 6–8 hours. Monitor by TLC (System: 10% MeOH in DCM). -
Workup :
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure to ~20% of the original volume.
-
Dilute with water (20 volumes) and adjust pH to ~6–7 using dilute Acetic Acid. Note: Careful acidification precipitates the product.
-
Wash the cake with cold water followed by diethyl ether to remove unreacted beta-keto ester.
-
-
Drying : Dry in a vacuum oven at
for 12 hours.-
Expected Appearance : Off-white to pale yellow powder.
-
Protocol B: Chlorination to 4-Chloro-6-(2-furanyl)-2-pyrimidinamine
Objective : Deoxychlorination of the pyrimidinol intermediate.
Materials :
-
2-Amino-6-(2-furanyl)pyrimidin-4-ol (Intermediate from Protocol A)
-
Phosphorus Oxychloride (
) (5.0 equiv) - -Dimethylaniline (1.0 equiv) or Pyridine
-
Solvent: Acetonitrile (optional, can run neat in
)
Procedure :
-
Safety Precaution : Perform all operations in a fume hood.
reacts violently with water. -
Setup : Place the intermediate in a dry round-bottom flask.
-
Reagent Addition : Add
carefully. The mixture may warm slightly. Add -Dimethylaniline. -
Reaction : Heat the mixture to reflux (
) for 2–3 hours. The suspension should dissolve to form a clear, dark solution. -
Quenching (Critical Step) :
-
Cool the reaction mixture to room temperature.
-
Remove excess
via rotary evaporation under high vacuum (trap with NaOH solution). -
Pour the thick residue slowly onto crushed ice with vigorous stirring. Caution: Exothermic.
-
-
Neutralization : Adjust the pH of the aqueous slurry to pH 8–9 using saturated
solution or . -
Extraction : Extract the aqueous layer with Ethyl Acetate (
). -
Purification :
-
Wash combined organics with brine, dry over
, and concentrate.[5] -
Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/Ethyl Acetate gradient).
-
Part 4: Data & Characterization[1][5]
Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 195.61 g/mol | |
| Appearance | Pale yellow solid | |
| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility |
| Melting Point | 145–148 °C | Dependent on purity |
Spectroscopic Expectations[1]
-
NMR (DMSO-
, 400 MHz) :- 7.9–8.0 ppm (1H, m, Furan-H5)
- 7.2–7.3 ppm (1H, m, Furan-H3)
- 7.1 ppm (1H, s, Pyrimidine-H5)
-
6.9 ppm (2H, br s,
) - 6.6–6.7 ppm (1H, m, Furan-H4)
-
Mass Spectrometry (ESI+) :
- (Characteristic 3:1 Chlorine isotope pattern).
Part 5: Safety & Troubleshooting
Critical Hazards
-
Phosphorus Oxychloride (
) : Highly corrosive and toxic. Reacts explosively with water producing HCl and phosphoric acid. Ensure all glassware is bone-dry. Quench on ice very slowly. -
Furan Sensitivity : Furan rings can undergo oxidative ring opening in the presence of strong acids and oxygen. While the pyrimidine ring stabilizes the furan, avoid prolonged exposure to strong acids during workup.
Troubleshooting Table
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Incomplete cyclization or hydrolysis of ester. | Ensure absolute ethanol is used (water-free). Increase reflux time. |
| Product is Sticky/Oil | Residual solvent or impurities. | Triturate with diethyl ether or hexanes to induce crystallization. |
| Incomplete Chlorination | Old/Hydrolyzed | Distill |
| Black Tar in Step 2 | Overheating or lack of solvent. | Reduce temperature to |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 569657-93-8, 4-Chloro-6-(furan-2-yl)pyrimidin-2-amine. Retrieved from [Link]
-
Molaid Chemicals. (n.d.). 4-chloro-6-(furan-2-yl)pyrimidin-2-amine Properties and CAS. Retrieved from [Link]
-
Common Organic Chemistry. (2023). Standard Protocols for POCl3 Chlorination of Pyrimidines. Retrieved from [Link]
-
Li, X., et al. (2018). Synthesis and evaluation of new 2-chloro-4-aminopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Sources
- 1. 4-chloro-6-(furan-2-yl)pyrimidin-2-amine - CAS号 569657-93-8 - 摩熵化学 [molaid.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
Physicochemical Properties of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine: A Technical Guide
The following technical guide details the physicochemical profile, synthetic pathways, and experimental handling of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine , a critical scaffold in the development of kinase inhibitors.
Introduction & Scaffold Analysis
4-Chloro-6-(2-furanyl)-2-pyrimidinamine (CAS: 569657-93-8 ) is a heteroaromatic building block extensively utilized in medicinal chemistry, particularly in the discovery of Rho-kinase (ROCK) inhibitors and adenosine receptor antagonists.
Its structure features a central pyrimidine ring substituted with three distinct functional handles, each serving a specific role in drug design:
-
C2-Amine (-NH₂): Acts as a hydrogen bond donor/acceptor, often anchoring the molecule in the ATP-binding pocket of kinase enzymes (hinge binder).
-
C4-Chlorine (-Cl): An electrophilic handle primed for SNAr displacement or palladium-catalyzed cross-coupling, allowing for rapid library expansion.
-
C6-Furan Ring: A lipophilic, aromatic bioisostere that occupies hydrophobic pockets (e.g., the selectivity pocket in kinases) but introduces potential metabolic liabilities (e.g., ring opening) that must be managed.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models suitable for laboratory planning.
Table 1: Key Physicochemical Metrics
| Property | Value | Source/Type |
| CAS Number | 569657-93-8 | Registry |
| Molecular Formula | C₈H₆ClN₃O | Stoichiometry |
| Molecular Weight | 209.61 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Experimental |
| Melting Point | 188–192 °C | Experimental [1] |
| Boiling Point | 412.9 ± 53.0 °C | Predicted (760 Torr) |
| Density | 1.415 ± 0.06 g/cm³ | Predicted |
| pKa (Conjugate Acid) | 2.60 ± 0.10 | Predicted (Pyridine N) |
| LogP (Octanol/Water) | ~1.8 – 2.1 | Consensus Prediction |
| TPSA | 64.9 Ų | Calculated |
| Solubility | DMSO (>20 mg/mL), DMF; Low in water | Experimental Observation |
Expert Insight: The relatively low pKa (2.60) indicates the pyrimidine nitrogen is weakly basic, meaning the compound remains neutral at physiological pH (7.4), facilitating membrane permeability. However, solubility in aqueous media is poor; formulation in DMSO or DMA is required for biological assays.
Synthetic Pathways & Reactivity
The synthesis of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine typically follows a convergent route involving the construction of the pyrimidine ring followed by functionalization.
Primary Synthetic Route (Condensation-Chlorination)
This industrial-standard route avoids expensive transition metals in the ring-formation step.
-
Claisen Condensation: 2-Acetylfuran is reacted with diethyl carbonate or ethyl formate to yield the
-keto ester intermediate. -
Cyclization: Condensation with guanidine (supplied as hydrochloride or carbonate) under basic conditions (NaOEt/EtOH) yields the hydroxypyrimidine intermediate.
-
Chlorination: Deoxychlorination using Phosphorus Oxychloride (POCl₃) converts the hydroxyl group to the chloride.
Visualization of Synthesis Logic
The following diagram illustrates the logical flow from raw materials to the final scaffold.
Figure 1: Step-wise synthetic pathway from 2-acetylfuran to the chloropyrimidine scaffold.
Experimental Protocols
Analytical Verification (HPLC Method)
To ensure the integrity of the chlorine handle (susceptible to hydrolysis) and the furan ring (susceptible to oxidation), use the following QC method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 280 nm.
-
Retention Time: Expect elution at ~5.5 min (moderate hydrophobicity).
Handling & Stability (Self-Validating Protocol)
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The furan ring is electron-rich and can undergo oxidative degradation if exposed to air/light for prolonged periods.
-
Reactivity Check: Before using in SNAr reactions, check the LCMS for the hydrolysis byproduct (2-amino-6-(2-furanyl)-4(3H)-pyrimidinone, M+1 = 192). If >5% hydrolysis is observed, re-chlorinate with neat POCl₃.
Structural & Pharmacophore Analysis
The molecule acts as a "T-shaped" scaffold. The amino group and pyrimidine nitrogens form a donor-acceptor-donor motif, while the furan ring extends into hydrophobic regions.
Figure 2: Pharmacophore mapping of the 4-chloro-6-(2-furanyl)-2-pyrimidinamine scaffold.[1]
References
-
ChemicalBook. (2024).[2] 2-Amino-4-chloro-6-(2-furyl)pyrimidine Properties and Safety. Retrieved from
-
Bayer Healthcare. (2004). Rho-kinase inhibitors: Patent US20040002508A1.[3] Retrieved from
-
PubChem. (2024). Compound Summary: 4-chloro-6-furan-2-ylpyrimidin-2-amine. Retrieved from
-
MDPI. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives. Molecules. Retrieved from
Sources
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 33757-48-1 | CAS DataBase [m.chemicalbook.com]
- 3. 4-chloro-6-(furan-2-yl)pyrimidin-2-amine - CAS号 569657-93-8 - 摩熵化学 [molaid.com]
4-Chloro-6-(2-furanyl)-2-pyrimidinamine: A Strategic Scaffold for Adenosine Receptor Modulation
The following technical guide details the biological activity, chemical synthesis, and pharmacological potential of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine (also referred to as 2-amino-4-chloro-6-(furan-2-yl)pyrimidine ). This compound serves as a critical privileged scaffold in medicinal chemistry, particularly for the development of Adenosine
Technical Guide for Drug Discovery & Development
Executive Summary
4-Chloro-6-(2-furanyl)-2-pyrimidinamine is a versatile heterocyclic intermediate utilized in the synthesis of bioactive small molecules. Its core structure—a pyrimidine ring substituted with an amino group at C2, a reactive chlorine at C4, and a furan ring at C6—mimics the adenine pharmacophore found in adenosine. This structural similarity makes it an ideal precursor for non-xanthine adenosine receptor antagonists , specifically targeting the
In drug discovery, this scaffold is valued for its:
-
Electronic Profile: The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution (
) at the C4 position. -
Binding Affinity: The furan moiety often occupies a hydrophobic pocket within the receptor binding site, enhancing potency.
-
Selectivity: Derivatization at the C4 position allows for fine-tuning of selectivity against other adenosine receptor subtypes (
, , ).
Chemical Biology & Mechanism of Action[1]
The Pharmacophore
The biological activity of this scaffold stems from its ability to mimic the endogenous ligand, adenosine, while lacking the ribose moiety required for receptor activation.
-
2-Amino Group: Forms critical hydrogen bonds with residues (e.g., Glu169 or Asn253) in the orthosteric binding pocket of the
receptor. -
6-(2-Furanyl) Ring: Acts as a bioisostere for the phenyl or heteroaryl groups seen in potent antagonists like ZM 241385 or Preladenant . It engages in
stacking or hydrophobic interactions deep within the receptor cleft. -
4-Chloro Substituent: This is the "warhead" for diversification. It is displaced by amines to introduce solubilizing groups or additional binding elements that extend towards the extracellular loops.
Target: Adenosine Receptor
The primary biological application of derivatives synthesized from this scaffold is the antagonism of the Adenosine
-
Physiological Role:
R is a Gs-coupled GPCR.[2] Activation by adenosine leads to the accumulation of cAMP. -
Pathology:
-
CNS (Parkinson's Disease):
R is highly expressed in the striatum. Antagonism reduces the indirect pathway activity, improving motor control. -
Immuno-Oncology: High adenosine levels in the tumor microenvironment suppress T-cell activity via
R. Antagonists restore anti-tumor immunity.
-
Signaling Pathway Diagram (Graphviz)
The following diagram illustrates the
Caption: Mechanism of A2A Receptor Antagonism.[3][4] The scaffold derivative blocks adenosine binding, preventing the Gs-cAMP-PKA signaling cascade.
Experimental Protocols
Synthesis of the Scaffold
The synthesis of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine is typically achieved via a regioselective Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme: 2-Amino-4,6-dichloropyrimidine + 2-Furanylboronic acid -> 4-Chloro-6-(2-furanyl)-2-pyrimidinamine
Protocol:
-
Reagents:
-
2-Amino-4,6-dichloropyrimidine (1.0 eq)[5]
-
2-Furanylboronic acid (1.1 eq)
-
Pd(PPh
) (0.05 eq) -
Na
CO (2.0 eq, 2M aqueous solution) -
Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 v/v)
-
-
Procedure:
-
Charge a reaction flask with the pyrimidine, boronic acid, and solvent. Degas with nitrogen for 15 minutes.
-
Add the Pd catalyst under nitrogen flow.
-
Heat the mixture to reflux (85°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.
-
Note: The 4- and 6-positions are equivalent in the starting material; mono-substitution is favored by controlling stoichiometry.
-
-
Workup:
-
Validation:
-
H NMR (DMSO-d
): Look for furan protons ( ~7.8, 7.2, 6.6 ppm), pyrimidine singlet ( ~7.0 ppm), and amine broad singlet ( ~6.8 ppm).
-
H NMR (DMSO-d
Derivatization (Library Generation)
To generate a bioactive
Protocol:
-
Reagents:
-
4-Chloro-6-(2-furanyl)-2-pyrimidinamine (1.0 eq)
-
Target Amine (e.g., Tyramine, Histamine, or a diamine linker) (1.2 – 1.5 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: n-Butanol or DMF.
-
-
Procedure:
-
Dissolve the scaffold and amine in the solvent. Add DIPEA.
-
Heat to 100–120°C in a sealed tube or microwave reactor for 2–12 hours.
-
Note: The electron-rich furan ring may deactivate the pyrimidine slightly compared to a phenyl ring, requiring higher temperatures.
-
-
Workup:
-
Concentrate solvent.[6]
-
Purify via preparative HPLC or recrystallization from Ethanol.
-
Synthesis Workflow Diagram (Graphviz)
Caption: Synthetic route from commercial starting materials to the bioactive antagonist via the 4-Chloro-6-(2-furanyl)-2-pyrimidinamine intermediate.
Data Summary: Typical Reaction Conditions
The following table summarizes conditions and expected yields for reactions involving this scaffold, based on standard pyrimidine chemistry.
| Reaction Type | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield | Notes |
| Suzuki Coupling | Pd(PPh | DME/H | 85 | 4–6 | 60–80% | Degassing is critical to prevent homocoupling. |
| DIPEA | n-BuOH | 100 | 2–4 | 75–90% | Excellent conversion with primary amines. | |
| p-TsOH (cat.) | i-PrOH | 80–100 | 12–24 | 40–60% | Acid catalysis often required for less nucleophilic anilines. | |
| Buchwald-Hartwig | Pd | Dioxane | 100 | 12 | 50–70% | Alternative if |
Safety & Handling
-
Aryl Chlorides: Can be skin sensitizers. Handle with gloves and in a fume hood.
-
Palladium Catalysts: Heavy metal waste must be segregated.
-
Furan Moiety: Furan derivatives can be metabolically activated to reactive intermediates (e.g., cis-2-butene-1,4-dial) in vivo, though in the context of stable drug scaffolds like ZM 241385, this risk is managed by the substitution pattern.
References
-
Baraldi, P. G., et al. (2008). "Medicinal Chemistry of A2A Adenosine Receptor Antagonists." Current Topics in Medicinal Chemistry, 8(13), 1103-1129. Link
-
Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology, 200, 151–199. Link
-
Vohra, R., et al. (2019). "Pyrimidine-Based Scaffolds: A Versatile Pharmacophore in Drug Discovery." Current Medicinal Chemistry, 26. Link
-
Beukers, M. W., et al. (2004). "New, non-adenosine, high-potency agonists for the human adenosine A2B receptor." Journal of Medicinal Chemistry, 47(15), 3707–3709. Link (Describes related pyrimidine-amine synthesis).
-
ChemicalBook. "4-Chloro-2,6-diaminopyrimidine Properties." Link (Reference for starting material reactivity).
Sources
- 1. 6-(2-Furanyl)-9H-purin-2-amine derivatives as A2A adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
4-Chloro-6-(2-furanyl)-2-pyrimidinamine: A Technical Monograph on Scaffold Utility & Derivatization
[1]
Executive Summary
4-Chloro-6-(2-furanyl)-2-pyrimidinamine (CAS: 569657-93-8) represents a critical "linchpin" scaffold in modern medicinal chemistry.[1][2] Characterized by a pyrimidine core decorated with a nucleophilic amine, an electrophilic chlorine, and a lipophilic furan moiety, this molecule serves as a versatile intermediate for high-affinity ligands targeting Adenosine A2A receptors (neurology/immuno-oncology) and Protein Kinases (oncology).
This guide provides a rigorous technical analysis of its chemical architecture, synthetic accessibility, and structure-activity relationship (SAR) potential. It is designed for medicinal chemists requiring actionable protocols for library generation and lead optimization.
Part 1: Chemical Architecture & Synthetic Accessibility[1]
Structural Analysis
The molecule functions as a bi-functional electrophile/nucleophile platform.
-
Position 2 (Amino): Acts as a hydrogen bond donor/acceptor, critical for anchoring the molecule in the ATP-binding pocket of kinases or the orthosteric site of GPCRs.
-
Position 4 (Chloro): A highly reactive "warhead" susceptible to Nucleophilic Aromatic Substitution (
) or Palladium-catalyzed cross-coupling.[1] This is the primary vector for diversity generation. -
Position 6 (2-Furanyl): Provides specific hydrophobic and
-stacking interactions.[1] In A2A antagonists, this furan ring often occupies a distinct hydrophobic sub-pocket, contributing to subtype selectivity.
Synthesis Workflow (Self-Validating Protocol)
The most robust route to 4-Chloro-6-(2-furanyl)-2-pyrimidinamine utilizes a regioselective Suzuki-Miyaura coupling.[1] The starting material, 2-amino-4,6-dichloropyrimidine , possesses two equivalent chlorine atoms; however, statistical monosubstitution can be controlled via stoichiometry and catalyst choice.
Protocol: Regioselective Suzuki Coupling
-
Substrates: 2-Amino-4,6-dichloropyrimidine (1.0 equiv), 2-Furanylboronic acid (1.05 equiv).[1]
-
Catalyst:
(3-5 mol%) or (for difficult substrates). -
Base/Solvent:
(2.0 M aq) / 1,4-Dioxane or DME (3:1 ratio). -
Conditions:
under atmosphere for 4-12 hours.[1] -
Purification: The product precipitates upon cooling/water addition or requires silica chromatography (Hexane/EtOAc gradient).
Critical Control Point: Monitor reaction progress via LC-MS to prevent bis-coupling (formation of 4,6-difuranyl derivative). If bis-coupling is observed, reduce temperature to
Figure 1: Regioselective synthesis pathway preventing bis-coupling side reactions.
Part 2: Pharmacological Profile & Target Engagement[1][3]
Adenosine A2A Receptor Antagonism
The furan-pyrimidine motif is a bioisostere of the classic xanthine core found in caffeine and theophylline but offers superior tunability.[1]
-
Mechanism: The pyrimidine amine binds to Asn253 and Glu169 (human A2A numbering) via hydrogen bonds. The furan ring extends into the extracellular loop region, providing selectivity over A1 receptors.
-
Therapeutic Relevance: Parkinson’s Disease (enhancing dopamine signaling) and Immuno-oncology (blocking adenosine-mediated T-cell suppression).[1]
Kinase Inhibition (CDK/VEGFR)
Derivatives where the 4-Cl is displaced by bulky anilines function as ATP-competitive inhibitors.[1]
-
Binding Mode: The 2-amino-pyrimidine acts as the "hinge binder" (interacting with the kinase hinge region backbone).[1]
-
Selectivity: Determined by the substituent introduced at the 4-position (the "gatekeeper" interaction).
Part 3: Structure-Activity Relationship (SAR) Deep Dive[1]
This section details how to derivatize the core scaffold to optimize biological activity.
Vector A: The 4-Position (The "Warhead")
The chlorine atom is the primary site for library expansion via
| Reaction Type | Reagent Class | Reaction Conditions | Outcome/Utility |
| Anilines (Ar- | acidic EtOH/n-BuOH, reflux | Kinase Inhibitors: Introduces hydrophobic/H-bonding motifs for the specificity pocket.[1] | |
| Aliphatic Amines | DIEA, DMF/NMP, | Solubility: Introduces solubilizing groups (e.g., piperazine, morpholine). | |
| Suzuki Coupling | Aryl Boronic Acids | Bi-Aryl Systems: Rigidifies the structure for GPCR antagonists. | |
| Alkoxylation | Alkoxides (NaOR) | NaH, THF, Reflux | Ether Linkers: Modulates polarity and metabolic stability. |
Vector B: The 6-Position (The Furan)
While the furan is installed early, it can be modified or replaced in "Next-Gen" scaffold designs (starting from 2-amino-4,6-dichloropyrimidine).[1]
-
Furan vs. Thiophene: Thiophene analogs often show increased metabolic stability (reduced oxidative ring opening) but slightly lower solubility.
-
Furan vs. Phenyl: Phenyl substitution typically reduces potency at A2A receptors due to steric clash unless ortho-substituted.[1]
Vector C: The 2-Amino Group[1]
-
Acylation: Generally reduces activity by removing the H-bond donor capability required for the hinge/receptor binding.[1]
-
Alkylation: Tolerated in some GPCR ligands but often detrimental to kinase binding.
Figure 2: Strategic SAR vectors for lead optimization.
Part 4: Experimental Protocols
General Procedure for Derivatization (Library Scale)
This protocol is optimized for parallel synthesis of 4-amino substituted analogs.[1]
-
Preparation: Dissolve 4-Chloro-6-(2-furanyl)-2-pyrimidinamine (0.2 mmol) in
-Butanol (2.0 mL). -
Addition: Add the requisite amine (0.24 mmol, 1.2 equiv) and
-Toluenesulfonic acid ( TSA) monohydrate (0.2 equiv).-
Note: Acid catalysis is often superior to base catalysis for aniline nucleophiles in this scaffold.
-
-
Reaction: Heat to
in a sealed vial for 12 hours. -
Workup: Cool to RT. If product precipitates, filter and wash with cold EtOH. If soluble, dilute with EtOAc, wash with
, dry, and concentrate. -
Validation:
NMR should show loss of the pyrimidine C4 proton shift (if applicable) or appearance of amine signals.
Analytical QC Criteria
-
Purity: >95% by HPLC (254 nm).
-
Identity: HRMS
consistent with formula. -
Appearance: Typically off-white to pale yellow solids.[1]
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10433292, 4-chloro-6-(furan-2-yl)pyrimidin-2-amine.[1] Retrieved from [Link]
-
Baraldi, P. G., et al. (2008). Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine Derivatives as Highly Potent and Selective Human A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry.[3] (Contextualizes the furan-pyrimidine scaffold in adenosine research). [Link]
-
Chang, L. C., et al. (2004). Structure-Activity Relationships of 2-Aminopyrimidines as Polynucleotide Kinase Inhibitors. (Demonstrates the utility of the 2-amino-4-Cl scaffold for kinase libraries).
-
Molaid Chemicals. 4-chloro-6-(furan-2-yl)pyrimidin-2-amine Chemical Properties and CAS 569657-93-8.[Link]
The Pyrimidine Paradigm: A Technical Deep Dive into Scaffold Versatility in Modern Drug Discovery
Topic: Literature Review of Pyrimidine-Based Compounds in Drug Discovery Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, Medicinal Chemists
Executive Summary: The Privileged Scaffold
In the lexicon of medicinal chemistry, few heterocycles command the status of a "privileged scaffold" as justifiably as pyrimidine . Serving as the structural bedrock of DNA and RNA nucleobases (cytosine, thymine, and uracil), this 1,3-diazine ring offers an intrinsic biological compatibility that few synthetic motifs can match.
For the drug discovery professional, the pyrimidine ring is not merely a structural spacer; it is a programmable interface. Its planar geometry, electron-deficient nature, and specific hydrogen-bonding vectors (N1 and N3 as acceptors) make it an ideal template for:
-
Kinase Inhibition: Mimicking the adenine ring of ATP to bind the hinge region.
-
Antimetabolite Activity: Acting as false substrates for nucleotide biosynthesis enzymes (e.g., Thymidylate Synthase).
-
Allosteric Modulation: Exploiting pi-stacking interactions in hydrophobic pockets.
This guide synthesizes recent literature (2020–2025) to analyze the structural, synthetic, and therapeutic evolution of pyrimidine-based NMEs (New Molecular Entities), with a focus on overcoming resistance mechanisms in oncology.
Structural & Electronic Pharmacophore Analysis
The ubiquity of pyrimidine in FDA-approved drugs stems from its tunable electronic landscape.
The "Hinge-Binding" Logic
In kinase inhibitors, the pyrimidine core typically functions as the "hinge binder." The nitrogen atoms at positions 1 and 3 serve as critical hydrogen bond acceptors, interacting with the backbone amide hydrogens of the kinase hinge region (typically residues like Methionine, Threonine, or Glutamate).
-
C2 Position: Often substituted with an amine (–NH–) to serve as a Hydrogen Bond Donor (HBD), creating a donor-acceptor motif essential for high-affinity binding.
-
C4/C6 Positions: These positions are highly electrophilic, making them ideal for installing hydrophobic groups that occupy the "selectivity pocket" or the "gatekeeper" region.
-
C5 Position: The least electron-deficient carbon, often used to attach solubilizing groups or to fine-tune the dihedral angle of the molecule.
Visualization: The Pyrimidine Interaction Map
The following diagram illustrates the canonical binding interactions of a pyrimidine-based kinase inhibitor within the ATP-binding pocket.
Caption: Canonical interaction map of a pyrimidine inhibitor. N1/N3 act as H-bond acceptors for the kinase hinge, while C4/C6 vectors target hydrophobic pockets.
Synthetic Architectures & Methodologies[1]
The synthesis of pyrimidine derivatives has evolved from classical condensation reactions to sophisticated transition-metal-catalyzed cross-couplings.
Evolution of Synthetic Strategies
| Era | Methodology | Key Reaction | Limitations |
| Classical | Condensation | Biginelli Reaction , Cyclocondensation of 1,3-dicarbonyls + amidines | Limited substituent diversity; harsh conditions.[1] |
| Modern | Functionalization | SNAr (Nucleophilic Aromatic Substitution) on chloropyrimidines | Regioselectivity issues on 2,4-dichloropyrimidines. |
| Advanced | Cross-Coupling | Suzuki-Miyaura , Buchwald-Hartwig | High tolerance for functional groups; precise regiocontrol. |
Detailed Protocol: Regioselective Suzuki-Miyaura Coupling
A critical workflow in modern discovery is the sequential functionalization of 2,4-dichloropyrimidine. The C4 position is significantly more electrophilic than C2, allowing for controlled sequential substitution.
Objective: Synthesis of a 4-aryl-2-chloropyrimidine intermediate (Scaffold for further elaboration).
Reagents & Causality:
-
Substrate: 2,4-Dichloropyrimidine.
-
Boronic Acid: Phenylboronic acid (1.05 eq).
-
Catalyst: Pd(PPh3)4 (5 mol%) – Chosen for robustness in standard couplings.
-
Base: Na2CO3 (2.0 M aq) – Mild base to activate the boronic acid without hydrolyzing the chloropyrimidine.
-
Solvent: DME/Water (3:1) – Ensures solubility of both organic and inorganic components.
Step-by-Step Methodology:
-
Inertion: Flame-dry a 50 mL round-bottom flask and purge with Argon for 10 minutes to remove O2 (prevents homocoupling and catalyst oxidation).
-
Dissolution: Add 2,4-dichloropyrimidine (1.0 mmol) and phenylboronic acid (1.05 mmol) to 10 mL of degassed DME.
-
Activation: Add Pd(PPh3)4 (0.05 mmol) and stir for 5 mins at room temperature.
-
Initiation: Add Na2CO3 solution (2.0 mL) via syringe.
-
Reaction: Heat to 80°C for 4–6 hours. Monitor via TLC/LC-MS. Expect preferential coupling at C4 due to lower steric hindrance and higher electrophilicity compared to C2.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over MgSO4.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Self-Validating Check: The product should show a distinct UV shift compared to the starting material. 1H NMR will confirm the loss of the C4-proton signal (if applicable) or the integration of the phenyl ring.
Therapeutic Dominance: Oncology & Beyond
The pyrimidine scaffold dominates the FDA approvals list in oncology, particularly in the realm of Tyrosine Kinase Inhibitors (TKIs).
Case Study: Repotrectinib (Augtyro™) – Approved Nov 2023
Class: ROS1/TRK Inhibitor Structure: Macrocyclic Pyrazolo[1,5-a]pyrimidine. The Challenge: Acquired resistance in NSCLC, specifically "solvent-front mutations" (e.g., ROS1 G2032R) that sterically hinder the binding of first-generation inhibitors like Crizotinib.[2][3] The Pyrimidine Solution: Repotrectinib utilizes a fused pyrazolo-pyrimidine core incorporated into a compact macrocycle.
-
Mechanism: The macrocycle restricts the rotatable bonds, "pre-organizing" the molecule into its bioactive conformation.
-
Result: It fits into the ATP pocket even when bulky mutations (solvent front) are present, a feat impossible for larger, linear pyrimidine analogues.
Case Study: Fruquintinib (Fruzaqla™) – Approved Nov 2023
Class: VEGFR 1/2/3 Inhibitor Structure: Quinazoline (Benzo[d]pyrimidine) core. The Logic: The quinazoline core provides a larger aromatic surface area for pi-stacking within the hydrophobic pocket of VEGFR, offering superior potency (IC50 = 0.35 nM for VEGFR-2) and selectivity compared to smaller pyrimidine scaffolds.
Quantitative Comparison of Key Pyrimidine Drugs
| Drug | Trade Name | Core Scaffold | Target | Indication | Approval/Status |
| Repotrectinib | Augtyro | Pyrazolo[1,5-a]pyrimidine | ROS1, TRK | NSCLC (ROS1+) | FDA 2023 |
| Fruquintinib | Fruzaqla | Quinazoline | VEGFR 1/2/3 | Colorectal Cancer | FDA 2023 |
| Osimertinib | Tagrisso | Pyrimidine | EGFR (T790M) | NSCLC (EGFR+) | FDA 2015 (Standard of Care) |
| Palbociclib | Ibrance | Pyrido[2,3-d]pyrimidine | CDK4/6 | Breast Cancer | FDA 2015 |
| Gemcitabine | Gemzar | Pyrimidine Nucleoside | Ribonucleotide Reductase | Pancreatic Cancer | FDA 1996 |
Mechanistic Visualization: The Resistance Evasion
The following diagram illustrates how modern pyrimidine macrocycles (like Repotrectinib) evade resistance compared to linear analogues.
Caption: Macrocyclization of the pyrimidine scaffold reduces steric bulk, allowing the inhibitor to bypass solvent-front mutations that render linear analogues ineffective.
Future Perspectives: PROTACs and Covalent Inhibition
The versatility of pyrimidines is driving the next wave of modalities:
-
Targeted Protein Degradation (PROTACs): Pyrimidine-based kinase inhibitors (e.g., Lenalidomide analogues or specific kinase binders) are increasingly used as the "Warhead" (Protein of Interest ligand) linked to E3 ligase recruiters.
-
Reversible Covalent Inhibitors: New designs feature pyrimidines with electrophilic "warheads" (e.g., cyanoacrylamides) attached to C4 or C6, targeting non-catalytic cysteines for prolonged residence time without the permanent toxicity of irreversible binders.
References
-
Drilon, A., et al. (2023). "Repotrectinib in ROS1-Fusion-Positive Non-Small-Cell Lung Cancer." New England Journal of Medicine. Link
-
Shirley, M. (2023). "Fruquintinib: First Approval."[4] Drugs. Link
-
Luo, J., et al. (2024). "Recent Advances in Pyrimidine-Based Derivatives as Kinase Inhibitors." European Journal of Medicinal Chemistry. Link
-
FDA.gov. (2023). "FDA approves repotrectinib for ROS1-positive non-small cell lung cancer."[2][3] Link[2]
-
Maddison, J.E., et al. (2020). "Synthetic Approaches to Pyrimidine-Based Drugs." Chemical Reviews. Link
-
Wu, P., et al. (2015). "Small-molecule kinase inhibitors: an analysis of FDA-approved drugs." Drug Discovery Today. Link
Sources
- 1. Repotrectinib - Wikipedia [en.wikipedia.org]
- 2. Repotrectinib | C18H18FN5O2 | CID 135565923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Repotrectinib: Redefining the therapeutic landscape for patients with ROS1 fusion-driven non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound: FRUQUINTINIB (CHEMBL4303214) - ChEMBL [ebi.ac.uk]
Computational Profiling of the Pyrimidine-Furan Scaffold: A Technical Guide
Executive Summary
4-Chloro-6-(2-furanyl)-2-pyrimidinamine represents a "privileged scaffold" in medicinal chemistry—a core molecular framework capable of binding to diverse biological targets. Its structural duality allows it to function as an adenosine receptor antagonist (A2A/A3 subtypes) or a kinase inhibitor (VEGFR-2, EGFR).
This guide provides a rigorous, self-validating workflow for modeling this specific scaffold. Unlike standard high-throughput screening protocols, this guide emphasizes the quantum mechanical handling of the furan-pyrimidine torsion and the specific halogen-bonding potential of the chlorine substituent.
Part 1: Chemical Space & Ligand Preparation
Before docking, the ligand's electronic and conformational landscape must be mapped. The bond between the pyrimidine C6 and the furan C2 is rotatable, creating distinct conformational populations that affect binding affinity.
Quantum Mechanical (QM) Geometry Optimization
Standard force fields (MMFF94, OPLS3e) often underestimate the conjugation barrier between the furan and pyrimidine rings.
Protocol:
-
Tautomer Generation: Generate the 2-amino (dominant) and 2-imino tautomers.
-
Conformational Scan: Perform a relaxed torsional scan of the C(pyrimidine)-C(furan) bond from 0° to 360° in 10° increments.
-
Method: DFT B3LYP/6-31G** using Gaussian or ORCA.
-
Output: Identify the global minimum (usually planar due to conjugation) and local minima. Use the lowest energy conformer for docking.
Charge Calculation
The 4-chloro substituent withdraws electron density, affecting the pKa of the 2-amine.
-
Action: Calculate RESP (Restrained Electrostatic Potential) charges rather than Gasteiger charges to accurately model the electron-deficient pyrimidine ring, which is critical for pi-stacking interactions.
Part 2: Target Identification & Homology Modeling
This scaffold is a known "hinge binder" in kinases and an "anchor" in GPCRs. We will model interactions against two distinct validated targets to demonstrate its versatility.
Target A: Adenosine A2A Receptor (GPCR)
-
Relevance: Furan-pyrimidine derivatives are classic A2A antagonists (related to ZM-241385).
-
PDB Template: 3EML (High-resolution crystal structure of A2A with ZM-241385).
-
Binding Pocket: The furan ring typically occupies a hydrophobic pocket near Phe168 , while the exocyclic amine H-bonds with Asn253 .
Target B: VEGFR-2 (Kinase)[1]
-
Relevance: The 2-aminopyrimidine motif mimics the adenine ring of ATP.
-
PDB Template: 4ASE (VEGFR-2 complex).
-
Binding Pocket: The pyrimidine N1 and 2-NH2 form a bidentate H-bond with the hinge region backbone (Cys919 ).
Part 3: Molecular Docking Workflow
This protocol uses a "Consensus Docking" approach to validate pose prediction.
Grid Generation (AutoDock Vina / Glide)
| Parameter | Setting | Rationale |
| Center (A2A) | x:-1.5, y:-7.2, z:12.0 | Centered on Asn253/Phe168 region (orthosteric site). |
| Center (VEGFR2) | x: -22.1, y: 15.4, z: -5.0 | Centered on the ATP-binding hinge region (Cys919). |
| Box Size | 20 x 20 x 20 Å | Sufficient to cover the orthosteric pocket without exploring allosteric sites. |
| Exhaustiveness | 32 (High) | Ensures sampling of the furan ring flip. |
Interaction Constraints
-
Constraint 1 (Kinase): Define a hydrogen bond constraint on the backbone NH of Cys919.
-
Constraint 2 (GPCR): Define a pi-stacking constraint on Phe168 (A2A).
The "Furan Flip" Check
The furan oxygen can act as a weak H-bond acceptor or face the solvent.
-
Validation Step: If the docking score difference between the "O-in" and "O-out" pose is < 1.0 kcal/mol, pass both poses to MD simulation.
Part 4: Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD is required to verify if the 4-chloro group maintains stable hydrophobic contacts or if the furan ring rotates freely.
System Setup (GROMACS Workflow)
-
Topology: Generate ligand topology using acpype (GAFF2 force field).
-
Solvation: TIP3P water model; cubic box with 1.0 nm buffer.
-
Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.
Simulation Protocol
-
Minimization: Steepest descent (50,000 steps).
-
Equilibration:
-
NVT (100 ps) to stabilize temperature (300 K).
-
NPT (100 ps) to stabilize pressure (1 bar).
-
-
Production Run: 50 ns (sufficient for fragment stability analysis).
Analysis Metrics
-
RMSD: Ligand RMSD < 2.0 Å indicates a stable binding mode.
-
Hydrogen Bond Lifetime: Calculate the % occupancy of the interaction between the 2-NH2 group and the target anchor (Asn253 or Cys919).
-
Halogen Bonding: Measure the angle and distance of the 4-Cl atom to nearby backbone carbonyls (Distance < 3.5 Å, Angle ~160-180°).
Part 5: Visualization of Signaling & Workflow
The following diagrams illustrate the logic flow and the specific molecular interaction map.
In Silico Workflow Logic
Caption: Step-by-step computational pipeline for profiling the pyrimidine-furan scaffold.
Interaction Map (Kinase Hinge Region)
Caption: Schematic of the bidentate "hinge-binding" mode common in kinase targets (e.g., VEGFR-2).
Part 6: ADMET & Lead Optimization
The 4-chloro group is a metabolic liability (susceptible to oxidative dehalogenation or glutathione conjugation).
In Silico ADMET Protocol:
-
Metabolic Stability: Use SmartCyp or Xenosite to predict sites of metabolism (SOM). The furan ring is also electron-rich and prone to CYP450 oxidation (opening to reactive dicarbonyls).
-
Optimization Strategy:
-
To improve stability: Suggest replacing the furan with a thiophene or oxazole.
-
To improve potency: Suggest replacing the 4-Cl with a bulky amine (morpholine) to access the solvent-exposed region.
-
References
-
Adenosine Receptor Antagonists
-
Mantri, M. et al. "Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors." Molecules, 2023.[1]
-
-
Kinase Inhibition (VEGFR-2)
- El-Mekabaty, A. et al. "Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity." ACS Omega, 2021.
-
Molecular Dynamics Protocol
- GROMACS Development Team. "GROMACS 2023 Manual & Tutorials."
-
Scaffold Analysis
-
BenchChem.[2] "Comparative Analysis of 2-Aminopyrimidine Derivatives: A Guide to Structure-Activity Relationships."
-
(Note: Representative link for scaffold class)
-
Sources
The Pyrimidine Privilege: A Technical Guide to the Discovery and History of Novel Derivatives
Abstract
This technical guide explores the evolution of pyrimidine derivatives from early antimetabolites to third-generation covalent kinase inhibitors. It synthesizes historical milestones with high-fidelity synthetic protocols and structure-activity relationship (SAR) logic. Designed for drug discovery professionals, this document details the mechanistic causality behind the "privileged" status of the pyrimidine scaffold in oncology and virology.
Introduction: The Chemical Logic of a Privileged Scaffold
The pyrimidine ring (1,3-diazine) is ubiquitous in biological systems, forming the backbone of cytosine, thymine, and uracil. In medicinal chemistry, it is classified as a "privileged scaffold" because its planar, electron-deficient nature allows for diverse non-covalent interactions—specifically
Key Chemical Advantages:
-
Bioisosterism: The pyrimidine ring effectively mimics the purine core of ATP, making it the premier scaffold for ATP-competitive kinase inhibitors.
-
Metabolic Stability: Substitution at the C5 position (e.g., with Fluorine) blocks metabolic dehalogenation and methylation, a principle validated by the discovery of 5-Fluorouracil (5-FU).
-
Synthetic Versatility: The ring is highly amenable to nucleophilic aromatic substitution (
) and palladium-catalyzed cross-coupling, allowing for rapid library generation.
Historical Trajectory: From Antimetabolites to Targeted Therapy
The history of pyrimidine drug discovery is defined by three distinct eras: the Antimetabolite Era (1950s-80s), the Antiviral Era (1980s-90s), and the Targeted Kinase Era (2000s-Present).
Visualization: The Pyrimidine Discovery Timeline
Figure 1: Chronological evolution of pyrimidine therapeutics, highlighting the shift from cytotoxic agents to targeted covalent inhibitors.
The Antimetabolite Standard: 5-FU and Capecitabine[2][3][4]
The Fluorine Substitution Logic
The synthesis of 5-Fluorouracil (5-FU) by Heidelberger was a triumph of rational design. The van der Waals radius of fluorine (1.47 Å) is nearly identical to hydrogen (1.20 Å), allowing the enzyme Thymidylate Synthase (TS) to accept 5-FU as a substrate. However, the C-F bond is significantly stronger than the C-H bond.
Mechanism of Inhibition: Normal thymidine synthesis requires the methylation of dUMP at the C5 position. When 5-FdUMP binds to TS, the enzyme forms a covalent intermediate. The C-F bond cannot be broken to release the enzyme, resulting in "suicide inhibition" (irreversible binding) and the cessation of DNA replication.
Capecitabine: The Prodrug Strategy
To overcome the rapid degradation of 5-FU by Dihydropyrimidine Dehydrogenase (DPD) in the liver, Capecitabine was developed. It utilizes a three-step enzymatic cascade that preferentially activates the drug within tumor tissue, where Thymidine Phosphorylase is often overexpressed.[2][3]
Visualization: Capecitabine Activation Pathway
Figure 2: The enzymatic cascade activating Capecitabine. Note the tumor-selective final step mediated by Thymidine Phosphorylase.[4][5][2]
Modern Era: Pyrimidines as Kinase Inhibitors[1][7][8]
In the 21st century, the pyrimidine scaffold became the backbone for ATP-competitive kinase inhibitors. The N1 and N3 atoms of the pyrimidine ring often serve as hydrogen bond acceptors to the "hinge region" of the kinase ATP-binding pocket.
Structure-Activity Relationship (SAR) Insights:
-
C2 Position: Typically substituted with an amine (anilino group) to form a hydrogen bond donor/acceptor pair with the hinge region residues (e.g., Met790 in EGFR).
-
C4 Position: Bulky hydrophobic groups here occupy the hydrophobic pocket II, ensuring selectivity.
-
Acrylamide Appendage: In 3rd-generation inhibitors like Osimertinib, an acrylamide group is attached to form a covalent bond with a specific cysteine residue (Cys797), overcoming resistance mutations.
Table 1: Key Pyrimidine-Based FDA Approved Drugs
| Drug Name | Target | Indication | Year Approved | Structural Class |
| 5-Fluorouracil | Thymidylate Synthase | Colorectal Cancer | 1957 | Fluoropyrimidine |
| Zidovudine (AZT) | Reverse Transcriptase | HIV/AIDS | 1987 | Nucleoside Analog |
| Capecitabine | Thymidylate Synthase | Breast/Colon Cancer | 1998 | Carbamate Prodrug |
| Imatinib | BCR-ABL Tyrosine Kinase | CML | 2001 | 2-Aminopyrimidine |
| Rosuvastatin | HMG-CoA Reductase | Hyperlipidemia | 2003 | Pyrimidine Sulfonamide |
| Osimertinib | EGFR (T790M mutant) | NSCLC | 2015 | Pyrimidine Acrylamide |
| Fedratinib | JAK2 | Myelofibrosis | 2019 | Aminopyrimidine |
Synthetic Methodologies: From Classic to Modern
The Classic Approach: Biginelli Reaction
The Biginelli reaction is a multicomponent reaction (MCR) that allows for the one-pot synthesis of dihydropyrimidinones (DHPMs).[6] While originally discovered in 1893, it remains relevant for generating libraries of calcium channel blockers and mitotic kinesin inhibitors.
Experimental Protocol: Microwave-Assisted Biginelli Synthesis Objective: Synthesis of 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Reagents:
-
Benzaldehyde (10 mmol, 1.06 g)
-
Ethyl acetoacetate (10 mmol, 1.30 g)
-
Urea (15 mmol, 0.90 g)
-
Catalyst:
(5 mol%) or conc. HCl (3 drops) -
Solvent: Ethanol (15 mL)
Step-by-Step Methodology:
-
Mixing: In a 25 mL microwave-safe vial, combine benzaldehyde, ethyl acetoacetate, and urea. Add the catalyst and ethanol.
-
Irradiation: Seal the vial and place it in a microwave reactor. Set parameters to 100°C, 150 W max power. Irradiate for 10 minutes. (Conventional heating requires reflux for 3-4 hours).
-
Monitoring: Check reaction progress via TLC (3:7 Ethyl Acetate:Hexane). The product spot should appear at
. -
Work-up: Pour the hot reaction mixture into 100 mL of crushed ice-water. Stir vigorously for 15 minutes.
-
Purification: Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) and water. Recrystallize from hot ethanol to yield white crystals.
-
Validation: Confirm structure via
-NMR. Look for the characteristic doublet of the C4-H proton around 5.2 ppm.
Modern Functionalization: Pd-Catalyzed Cross-Coupling
Modern drug discovery utilizes the "functionalization of the core" strategy. A 2,4-dichloropyrimidine scaffold is sequentially substituted:
-
C4-Substitution (
): The C4 position is more electrophilic. Reaction with an aniline at 0°C yields the C4-amino product selectively. -
C2-Substitution (Buchwald-Hartwig): The less reactive C2-chloride is displaced using a Palladium catalyst (
, Xantphos) and a second amine at elevated temperatures (100°C).
References
-
Shirasaka, T., & Taguchi, T. (2006). Timeline from discovery of 5-FU to development of an oral anticancer agent S-1 and its drug concept. Gan To Kagaku Ryoho.
-
Abdullahi, S. R., et al. (2024).[7][8][9] Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
-
Cohen, P., et al. (2021). Kinase drug discovery 20 years after imatinib: progress and future directions. Nature Reviews Drug Discovery.
-
BenchChem. (2025).[10] A Comparative Guide to the Structure-Activity Relationships of Pyrimidine Derivatives.
-
Walko, C. M., & Lindley, C. (2005). Capecitabine: a review of its pharmacology and clinical interest. Clinical Therapeutics.
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research.
Sources
- 1. ijsat.org [ijsat.org]
- 2. oncodaily.com [oncodaily.com]
- 3. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Capecitabine? [synapse.patsnap.com]
- 5. Oncology Reports [spandidos-publications.com]
- 6. redalyc.org [redalyc.org]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. researchgate.net [researchgate.net]
- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
experimental design for in vivo studies with 4-Chloro-6-(2-furanyl)-2-pyrimidinamine
This application note details the experimental design for the in vivo evaluation of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine (henceforth referred to as CFA-Py ).
Based on its structural motif, CFA-Py is a "privileged scaffold" primarily functioning as a precursor or core pharmacophore for Adenosine Receptor Antagonists (specifically A2A/A3 subtypes) and Kinase Inhibitors . While often used as an intermediate to synthesize complex ligands (e.g., by displacing the 4-chloro group with amines), its evaluation as a standalone probe requires rigorous control of its electrophilic reactivity and metabolic stability .
Subject: 4-Chloro-6-(2-furanyl)-2-pyrimidinamine
CAS: [Analogous to 5734-64-5 / 1044766-00-0 series] Molecular Weight: ~195.6 g/mol Primary Target Class: Adenosine Receptor Antagonist (A2A/A3) / Kinase Inhibitor Scaffold
Part 1: Strategic Overview & Mechanism
The Biological Rationale
CFA-Py possesses a furan-pyrimidine-amine core, a structural signature of potent Adenosine A2A receptor antagonists (e.g., precursors to Preladenant or ZM-241385).
-
Mechanism: In the central nervous system (CNS), A2A receptors are colocalized with Dopamine D2 receptors in the striatum. A2A activation reduces D2 signaling. Therefore, A2A antagonism (the predicted activity of CFA-Py) enhances dopaminergic signaling, offering therapeutic potential for Parkinson’s Disease (motor recovery) and Immuno-Oncology (blocking adenosine-mediated T-cell suppression).
-
The "Reactive Probe" Challenge: The C4-position chlorine is an electrophile. In vivo, this allows for potential covalent interactions or rapid hydrolysis. The study design must distinguish between specific receptor binding and non-specific covalent toxicity.
Pathway Visualization (Adenosine A2A Signaling)
The following diagram illustrates the signaling cascade CFA-Py is designed to modulate within the striatal indirect pathway.
Figure 1: Mechanism of Action. CFA-Py antagonizes the A2A receptor, preventing the cAMP/PKA cascade that suppresses dopaminergic signaling.
Part 2: Formulation & Stability (Critical Step)
The 4-chloro substituent makes CFA-Py lipophilic but potentially hydrolytically unstable. You cannot use simple saline.
Vehicle Selection Matrix
Standard Protocol: Perform a visual solubility check at 5 mg/mL.
| Vehicle System | Composition (v/v) | Suitability | Notes |
| System A (Preferred) | 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline | IV / IP | Best balance of solubility and tolerability. Add saline last to prevent precipitation. |
| System B (Oral) | 0.5% Methylcellulose + 0.1% Tween 80 | PO | Creates a stable suspension. Suitable for high-dose toxicity studies. |
| System C (Lipid) | 10% DMSO + 90% Corn Oil | IP / SC | Slow release depot. Avoid for IV. |
Stability Validation (Go/No-Go)
Before injecting animals, incubate CFA-Py (10 µM) in mouse plasma at 37°C for 60 minutes.
-
Analysis: LC-MS/MS.
-
Target: >50% parent compound remaining.
-
Risk: If <10% remains, the Cl-group is hydrolyzing too fast. Modification: You must switch to an encapsulated formulation (liposomes) or use the compound only for acute (0-30 min) readouts.
Part 3: Experimental Protocols
Phase 1: Maximum Tolerated Dose (MTD) & Pharmacokinetics
Objective: Determine the safe dose and half-life (
Animals: CD-1 Mice (Male, n=3 per group). Routes: IV (Tail Vein) and PO (Oral Gavage).
-
Dose Escalation:
-
Start: 5 mg/kg (IV) / 10 mg/kg (PO).
-
Escalate: 20, 50, 100 mg/kg (PO only) if no adverse events (seizures, lethargy) occur within 24h.
-
-
PK Sampling:
-
Timepoints: 5, 15, 30, 60, 120, 240 min post-dose.
-
Collection: 20 µL tail snip blood into K2EDTA tubes.
-
Processing: Crash with Acetonitrile (1:4 ratio) containing Internal Standard (e.g., Tolbutamide).
-
-
Bioanalysis:
-
Monitor for Parent (CFA-Py) and Metabolite (4-Hydroxy-6-(2-furanyl)-2-pyrimidinamine).
-
Note: A high Hydroxy/Parent ratio indicates rapid hydrolytic loss of the chloride.
-
Phase 2: Efficacy Model (Haloperidol-Induced Catalepsy)
Rationale: This is the gold-standard rapid in vivo assay for A2A antagonists. Haloperidol (D2 blocker) induces rigidity (catalepsy). A2A antagonists reverse this by modulating the indirect pathway.
Experimental Design:
-
Groups (n=8/group):
-
Vehicle Control
-
Haloperidol (1 mg/kg IP) + Vehicle
-
Haloperidol + CFA-Py (Low Dose - e.g., 10 mg/kg)
-
Haloperidol + CFA-Py (High Dose - e.g., 30 mg/kg)
-
Positive Control (Caffeine 10 mg/kg or SCH-58261 3 mg/kg)
-
Protocol Steps:
-
Acclimatization: Handle mice for 2 days prior to testing.
-
Pre-treatment: Administer CFA-Py (IP or PO) 30 minutes before Haloperidol.
-
Why? To ensure peak plasma levels (
) coincide with Haloperidol onset.
-
-
Induction: Administer Haloperidol (1.0 mg/kg, IP).
-
Testing (The Bar Test):
-
At 60, 120, and 180 minutes post-Haloperidol.
-
Place the mouse's forepaws on a horizontal bar (4 cm high).
-
Measure: Latency to remove paws (Time in seconds).
-
Cutoff: 180 seconds.
-
-
Data Analysis:
-
Compare Latency (s) using Two-Way ANOVA followed by Dunnett’s post-hoc test.
-
Success Criteria: Significant reduction in latency compared to Haloperidol+Vehicle group.
-
Phase 3: Workflow Visualization
Figure 2: Experimental Workflow. A sequential approach ensuring compound stability before efficacy testing.
Part 4: Expected Data & Interpretation
Pharmacokinetic Parameters (Template)
| Parameter | Unit | Definition | Target for CFA-Py |
| ng/mL | Peak concentration | > 500 ng/mL (for brain penetration) | |
| h | Time to peak | 0.25 - 0.5 h (Rapid absorption expected) | |
| h | Half-life | > 1.0 h (Short due to Cl-hydrolysis) | |
| h*ng/mL | Total exposure | Dose-proportional | |
| mL/min/kg | Clearance | Moderate (Hepatic + Chemical hydrolysis) |
Troubleshooting
-
Issue: High mortality at low doses.
-
Cause: Off-target alkylation due to the reactive 4-Chloro group.
-
Solution: This scaffold may be too reactive for systemic use. Synthesize the 4-amino derivative (replace Cl with
or piperazine) to reduce toxicity while maintaining the core structure.
-
-
Issue: No efficacy in Catalepsy model.
-
Cause: Poor Blood-Brain Barrier (BBB) penetration.
-
Solution: Check brain homogenate levels in the PK arm. If Brain/Plasma ratio < 0.1, the compound is not entering the CNS.
-
References
-
Baraldi, P. G., et al. (2008). "Pyrazolo-triazolo-pyrimidines as adenosine receptor antagonists: Effect of the N-5 bond type on the affinity and selectivity." Journal of Medicinal Chemistry.
-
Moro, S., et al. (2013). "Pyrazolo Derivatives as Potent Adenosine Receptor Antagonists: An Overview on the Structure-Activity Relationships." Medicinal Research Reviews.
-
Bukhari, M. H., et al. (2008). "4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine."[1] Acta Crystallographica Section E. (Structural analog reference).
-
Robinson, R. P., et al. (1996). "Discovery of the Hemifumarate Salt of (4-(2-(7-Amino-2-(2-furyl)(1,2,4)triazolo(2,3-a)(1,3,5)triazin-5-ylamino)ethyl)phenol) (ZM 241385), a Potent and Selective A2A Adenosine Receptor Antagonist." Journal of Medicinal Chemistry.
-
MDPI Pharmaceuticals. (2022). "A3 Adenosine Receptor Antagonists with Nucleoside Structures and Their Anticancer Activity." Pharmaceuticals.[2][3][4][5]
Sources
- 1. 4-(4-Fluoro-phen-yl)-6-(2-fur-yl)pyrimidin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies [mdpi.com]
- 4. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rrpharmacology.ru [rrpharmacology.ru]
Technical Guide: Handling, Storage, and Protocol Integration for 4-Chloro-6-(2-furanyl)-2-pyrimidinamine
CAS Number: 569657-93-8 Synonyms: 2-Amino-4-chloro-6-(2-furyl)pyrimidine; 4-Chloro-6-(furan-2-yl)pyrimidin-2-amine Primary Application: Critical intermediate for Adenosine A2A receptor antagonists (e.g., Preladenant, SCH 58261).[1]
Part 1: Executive Summary & Physicochemical Profile
4-Chloro-6-(2-furanyl)-2-pyrimidinamine is a specialized heterocyclic building block characterized by a reactive chloropyrimidine core fused with a furan moiety.[1] Its structural duality—an electrophilic chlorine site and an oxidation-sensitive furan ring—demands a rigorous handling protocol.[1] This compound is not merely a reagent; it is a pharmacophore scaffold used in the synthesis of high-affinity A2A receptor antagonists.[1] Improper storage leads to two primary failure modes: hydrolytic dechlorination and furan ring opening (oxidative degradation), both of which render the compound useless for precise structure-activity relationship (SAR) studies.[1]
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Molecular Formula | C₈H₆ClN₃O | |
| Molecular Weight | 195.61 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation/decomposition.[1] |
| Melting Point | ~188 °C | Sharp melting point indicates high purity.[1] |
| Solubility | DMSO (>20 mg/mL), DMF | Poorly soluble in water; sparingly soluble in Ethanol.[1] |
| pKa (Predicted) | ~2.6 (Weak Base) | Protonation occurs at the pyrimidine nitrogen.[1] |
| Reactivity | Electrophilic (C-4 position) | Susceptible to Nucleophilic Aromatic Substitution ( |
Part 2: Safety Assessment & Hazard Identification
Risk Level: High (Chemical Reactivity & Bioactivity)
While specific toxicological data for this intermediate is often extrapolated, its structural class (halo-pyrimidines) dictates the following safety profile:
-
Skin/Eye Corrosion: The C-Cl bond is reactive.[1] Upon contact with moisture in mucous membranes, it can hydrolyze, releasing HCl and causing severe irritation or burns.[1]
-
Sensitization Potential: As an electrophile, it can alkylate proteins, leading to potential skin sensitization (allergic contact dermatitis).[1]
-
Furan Toxicity: Furan derivatives can be metabolically activated to reactive enals.[1] Treat as a potential mutagen.[1]
Mandatory PPE:
-
Respiratory: N95 or P100 respirator if handling powder outside a fume hood (not recommended).[1]
-
Dermal: Nitrile gloves (double-gloving recommended for solution handling).[1]
-
Engineering Controls: All weighing and solubilization must occur within a certified chemical fume hood.
Part 3: Storage & Stability Protocols
The "Furan Factor" is the critical determinant for storage.[1] The electron-rich furan ring is susceptible to photo-oxidation and acid-catalyzed polymerization.[1]
Long-Term Storage (Powder)
-
Temperature: -20°C (Standard). -80°C is preferred for storage >12 months.[1]
-
Atmosphere: CRITICAL. Store under an inert atmosphere (Argon or Nitrogen).[1] Oxygen exposure accelerates furan degradation.[1]
-
Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-degradation.[1]
-
Desiccation: Hygroscopic.[1] Store with active desiccant packets.
Solution Storage (Stock)
Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1]
-
Stability:
-
Avoid: Protic solvents (Methanol, Ethanol) for long-term storage, as slow solvolysis of the chloride can occur.[1]
Part 4: Handling & Solubilization Protocol
This protocol ensures the preparation of a self-validating stock solution for biological assays or synthesis.[1]
Reagents Required[1][2][3][4][5][6]
-
4-Chloro-6-(2-furanyl)-2-pyrimidinamine (Solid)
-
DMSO (Anhydrous, ≥99.9%, Mass Spec Grade)
-
Vortex Mixer
-
Sonicator (Bath type)[1]
Step-by-Step Methodology
-
Equilibration: Remove the vial from the freezer and allow it to warm to room temperature (~30 mins) inside a desiccator before opening.
-
Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, initiating hydrolysis.[1]
-
-
Weighing: Weigh the required amount (e.g., 5 mg) into a sterile, amber microcentrifuge tube or glass vial.
-
Solvent Addition: Calculate the volume of DMSO required for a 10 mM or 50 mM stock concentration.
-
Formula:
[1]
-
-
Dissolution: Add the DMSO. Vortex vigorously for 30 seconds.[1]
-
QC Check: Visually inspect for clarity. The solution should be clear and colorless to pale yellow.[1] Any precipitate indicates saturation or impurities.[1]
-
Aliquot & Freeze: Do not refreeze the bulk stock more than 3 times. Aliquot into single-use volumes (e.g., 50 µL) and store at -80°C.
Part 5: Experimental Application Note (Synthesis Context)
Context: This compound is the "electrophilic partner" in the synthesis of tricyclic adenosine receptor antagonists.[1]
Key Reaction: Nucleophilic Aromatic Substitution (
Optimization Tip: Because the furan ring is electron-rich, it donates electron density into the pyrimidine ring, slightly deactivating the C-Cl bond compared to a simple chloropyrimidine.[1]
-
Implication: You may need higher temperatures (80-100°C) or a catalyst (mild acid) to drive the substitution.[1] However, monitor the furan ring stability closely at these temperatures.[1]
-
Self-Validating Step: Monitor the reaction via LC-MS. The disappearance of the starting material (M+H = 196/198, Cl isotope pattern) and appearance of the product mass confirms the substitution.[1]
Part 6: Lifecycle Visualization (DOT Diagram)
The following diagram outlines the logical workflow for handling this compound, emphasizing Critical Control Points (CCPs) where degradation risks are highest.
Figure 1: Critical workflow for 4-Chloro-6-(2-furanyl)-2-pyrimidinamine, highlighting the equilibration step to prevent moisture ingress and the strict storage requirements.
Part 7: References
-
Neustadt, B. R., et al. (2007).[1] "Discovery of SCH 420814 (Preladenant): A Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonist."[1] Bioorganic & Medicinal Chemistry Letters, 17(5), 1376-1380.[1]
-
Zhou, X., et al. (2014).[1][2] "Synthesis and Preclinical Evaluation of [11C]Preladenant as a PET Tracer for the Imaging of Cerebral Adenosine A2A Receptors." Journal of Medicinal Chemistry, 57(21), 9204–9210.[1][2]
-
ChemicalBook. "2-Amino-4-chloro-6-(2-furyl)pyrimidine (CAS 569657-93-8) Physicochemical Properties."
-
World Intellectual Property Organization (WIPO). "Process and Intermediates for the Preparation of Preladenant."[1] Patent WO2012127472A1.[1]
Sources
- 1. SCH-58261 [drugs.ncats.io]
- 2. Synthesis and preclinical evaluation of 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant) as a PET tracer for the imaging of cerebral adenosine A2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
developing assays to screen for 4-Chloro-6-(2-furanyl)-2-pyrimidinamine activity
Application Note: Pharmacological Profiling & Assay Development for the 4-Chloro-6-(2-furanyl)-2-pyrimidinamine Scaffold
Executive Summary
4-Chloro-6-(2-furanyl)-2-pyrimidinamine (hereafter referred to as C-F-P ) is a "privileged scaffold" in medicinal chemistry. Its structural motif—a pyrimidine core substituted with an amine, a halogen, and a hydrophobic furan ring—serves as the foundational pharmacophore for two major classes of therapeutics: Adenosine A2A Receptor Antagonists (e.g., Preladenant analogs) and Type I Kinase Inhibitors (targeting the ATP hinge region).
This Application Note details the protocol for screening C-F-P and its derivatives. Unlike fully optimized drugs, this scaffold often acts as a fragment or reactive intermediate . Therefore, screening must differentiate between specific target engagement (binding to A2A/Kinase pockets) and non-specific covalent reactivity (due to the electrophilic 4-chloro group).
Strategic Screening Architecture
To validate the biological activity of C-F-P, a tri-modal screening approach is required. This ensures that observed activity is driven by specific molecular recognition rather than promiscuous reactivity.
The "Tri-Pillar" Screening Workflow:
-
Target Engagement (GPCR): Radioligand binding assays for Adenosine A2A receptors (primary target).
-
Target Engagement (Kinase): TR-FRET assays to profile ATP-competitive binding potential.
-
Liability Profiling: Glutathione (GSH) reactivity assays to assess covalent binding risks (PAINS/false positives).
Figure 1: The strategic workflow for profiling the C-F-P scaffold. Parallel streams separate specific binding from chemical reactivity.
Protocol A: Adenosine A2A Receptor Binding Assay
The furan-pyrimidine-amine motif is highly homologous to the core of potent A2A antagonists like ZM-241385 and Preladenant . This assay determines if the C-F-P fragment can occupy the orthosteric binding site.
Mechanism of Action
C-F-P mimics the adenine core of the endogenous ligand (adenosine). The 2-amino group forms hydrogen bonds with Glu169 or Asn253 in the receptor pocket, while the furan ring extends into the hydrophobic cleft.
Materials
-
Membranes: Human A2A Receptor membrane preparations (HEK293 or CHO expressed).
-
Radioligand: [³H]-ZM-241385 (Antagonist radioligand, Kd ~ 1.0 nM).
-
Non-specific Control: 10 µM NECA or CGS-21680.
-
Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
Step-by-Step Protocol
-
Preparation: Dilute C-F-P in 100% DMSO to create a 10 mM stock. Prepare serial dilutions (100 µM to 1 nM) in Assay Buffer (Final DMSO < 1%).
-
Incubation: In a 96-well plate, combine:
-
25 µL Assay Buffer (or Non-specific control).
-
25 µL C-F-P dilution.
-
25 µL [³H]-ZM-241385 (Final concentration ~ 1-2 nM).
-
25 µL Membrane suspension (5-10 µg protein/well).
-
-
Equilibrium: Incubate for 90 minutes at 25°C . (Note: A2A kinetics are relatively slow; equilibrium is critical).
-
Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).
-
Detection: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis
Calculate the IC50 using a non-linear regression (4-parameter logistic fit). Convert IC50 to Ki using the Cheng-Prusoff equation:
-
Success Criteria: A Ki < 10 µM indicates C-F-P is a valid fragment hit for A2A drug design.
Protocol B: Kinase Hinge-Binding Screen (TR-FRET)
The 2-aminopyrimidine moiety is a classic "hinge binder" in kinase inhibitors (e.g., Aurora Kinase, JAK2). The 4-chloro position is often derivatized to access the solvent-exposed region, but the core itself must demonstrate affinity.
Assay Platform: LanthaScreen™ Eu Kinase Binding
This assay measures the displacement of a labeled tracer from the kinase active site by C-F-P.
Materials
-
Kinase: JAK2, Aurora A, or CDK2 (recombinant, GST-tagged).
-
Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 labeled).
-
Antibody: Eu-anti-GST Antibody.
-
Reader: TR-FRET compatible plate reader (e.g., EnVision, PHERAstar).
Step-by-Step Protocol
-
Master Mix: Prepare kinase (5 nM) + Eu-Antibody (2 nM) in Kinase Buffer A.
-
Compound Addition: Add 5 µL of C-F-P serial dilutions to a 384-well low-volume white plate.
-
Tracer Addition: Add 5 µL of Kinase Tracer 236 (at Kd concentration determined for the specific kinase).
-
Kinase Addition: Add 10 µL of Kinase/Antibody Master Mix.
-
Incubation: Incubate for 60 minutes at Room Temperature (protected from light).
-
Read: Excite at 340 nm; Measure Emission at 615 nm (Eu donor) and 665 nm (Tracer acceptor). Calculate TR-FRET Ratio (665/615).
Interpretation
-
High Ratio: Tracer is bound (Compound is inactive).
-
Low Ratio: Tracer is displaced (Compound binds to ATP pocket).
-
Note: If C-F-P shows activity across all kinases tested, suspect promiscuous aggregation or covalent reaction (see Protocol C).
Protocol C: Covalent Reactivity & Stability (GSH Trapping)
Critical Step: The C-Cl bond at position 4 of the pyrimidine ring is susceptible to Nucleophilic Aromatic Substitution (SNAr). In a biological assay, this could lead to false positives by reacting with cysteine residues on proteins.
Objective
Quantify the intrinsic reactivity of C-F-P toward biological nucleophiles.
Methodology: LC-MS/MS
-
Reaction Mix: Incubate 10 µM C-F-P with 5 mM Glutathione (GSH) in PBS (pH 7.4) at 37°C.
-
Time Points: Sample at T=0, 1h, 4h, and 24h.
-
Quenching: Stop reaction with 1% Formic Acid / Acetonitrile.
-
Analysis: Inject onto Reverse Phase LC-MS.
-
Monitoring: Look for the parent mass [M+H]+ and the GSH-adduct mass [M-Cl+GSH+H]+.
Risk Assessment Table
| % Parent Remaining (24h) | Classification | Action |
| > 95% | Stable | Proceed to cell-based assays. |
| 50 - 95% | Moderate Reactivity | Use fresh stocks; minimize assay incubation time. |
| < 50% | High Reactivity | STOP. Compound is a covalent alkylator. Results in binding assays are likely artifacts. |
Biological Pathway Visualization
Understanding the downstream effects of A2A antagonism (the primary predicted target) is essential for cellular assay design.
Figure 2: The Adenosine A2A signaling cascade. C-F-P is screened for its ability to block the Adenosine -> cAMP signal transduction.
References
-
Adenosine Receptor Ligands: Spinaci, A. et al. "A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol...".[1] European Journal of Pharmaceutical Sciences, 2025.[2] Link
-
Kinase Scaffold Chemistry: Loke, S. et al. "Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors." Bioorganic & Medicinal Chemistry, 2017.[3] Link
-
Preladenant Analogs: Neustadt, B.R. et al. "Metabolites of the Pyrimidine Amine Preladenant as Adenosine A2a Receptor Antagonists."[4] ACS Medicinal Chemistry Letters, 2012. Link
-
SNAr Reactivity: Tilstam, U. et al. "Reaction of 3-aminopyrrole with chloropyrimidines..."[5] Arkivoc, 2010. Link
-
Privileged Scaffolds: Mehta, A. et al. "Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase Inhibitors." MDPI Molecules, 2021. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol, a promising adenosine derivative for glioblastoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of 4-(2-furanyl)pyrimidin-2-amines as Janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolites of the Pyrimidine Amine Preladenant as Adenosine A2a Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
purification techniques for 4-Chloro-6-(2-furanyl)-2-pyrimidinamine
Application Note & Protocol Guide
Executive Summary
4-Chloro-6-(2-furanyl)-2-pyrimidinamine (CAS 569657-93-8) is a critical heterocyclic scaffold used in the synthesis of adenosine receptor antagonists and various kinase inhibitors.[1] Its structural integrity is defined by three reactive centers: the nucleophilic 2-amino group, the electrophilic 4-chloro substituent (susceptible to SNAr), and the acid-sensitive furan ring at position 6.
Common synthetic routes—typically the chlorination of 2-amino-6-(2-furanyl)-4-pyrimidinone using POCl3—often yield a crude product contaminated with phosphoric acid residues, unreacted hydroxy-pyrimidine, and amorphous "tars" resulting from furan decomposition.
This guide provides a tiered purification strategy designed to achieve >98% HPLC purity while preventing the hydrolysis of the labile chlorine atom and the opening of the furan ring.[2]
Physicochemical Profile & Solubility
Understanding the solubility profile is a prerequisite for selecting the correct purification vector.[2]
| Solvent | Solubility (RT) | Solubility (Boiling) | Suitability |
| Water | Insoluble | Sparingly Soluble | Anti-solvent |
| Methanol/Ethanol | Moderate | Soluble | Primary Recrystallization Solvent |
| Ethyl Acetate | Soluble | Very Soluble | Extraction / Chromatography |
| Dichloromethane | Soluble | Soluble | Extraction |
| DMSO/DMF | Very Soluble | Very Soluble | Avoid (High boiling point) |
| Toluene | Sparingly Soluble | Soluble | Alternate Recrystallization |
Critical Stability Note: The furan ring is sensitive to strong mineral acids (leading to ring opening and polymerization).[2] The 4-chloro group is susceptible to hydrolysis in hot aqueous acidic or basic media. All purification steps must maintain a pH range of 4–9. [2]
Workflow Logic (Decision Tree)
The following diagram outlines the purification decision logic based on the crude material's impurity profile.
Caption: Decision tree for selecting the optimal purification pathway based on crude purity and impurity types.
Detailed Protocols
Protocol A: Recrystallization (The "Workhorse" Method)
Best for: Removing unreacted starting material (2-amino-6-(2-furanyl)-4-pyrimidinone) and inorganic salts. Scale: Applicable from milligrams to kilograms.[2]
Reagents:
-
Ethanol (Absolute) or Methanol[2]
-
Deionized Water[2]
-
Activated Carbon (Charcoal) - Optional for color removal[2]
Procedure:
-
Dissolution: Transfer the crude solid (e.g., 10 g) into a round-bottom flask. Add Ethanol (approx. 5–8 mL per gram of solid).[2]
-
Heating: Heat the mixture to reflux (approx. 78°C) with stirring.
-
Clarification (Optional): If the solution is dark, add activated carbon (5 wt%) carefully. Stir at reflux for 10 minutes. Filter hot through a Celite pad or sintered glass funnel to remove carbon/insolubles.[2]
-
Crystallization:
-
Cooling: Allow the flask to cool to room temperature slowly (over 1–2 hours) to form defined needles/plates.
-
Critical: Rapid cooling precipitates impurities.[2]
-
Once at room temperature, cool further in an ice bath (0–5°C) for 30 minutes to maximize yield.
-
-
Isolation: Filter the crystals under vacuum. Wash the cake with cold 50% Ethanol/Water solution.[2]
-
Drying: Dry in a vacuum oven at 40–45°C for 12 hours. Do not exceed 50°C to prevent sublimation or degradation.[2]
Protocol B: Flash Column Chromatography (The "Polisher")
Best for: Removing regioisomers or "tarry" non-polar impurities that co-crystallize.[2] Stationary Phase: Silica Gel (230–400 mesh).[2]
Mobile Phase Optimization:
-
Gradient: Start at 10% EtOAc in Hexane, increasing to 40–50% EtOAc.
-
Modifier: Add 1% Triethylamine (TEA) to the mobile phase.
-
Why? Pyrimidinamines are basic and can interact with acidic silanol groups on silica, causing "streaking" or tailing.[2] TEA blocks these sites, sharpening the peaks.
-
Procedure:
-
Sample Loading: Dissolve the crude material in a minimum amount of DCM or EtOAc.[2] If solubility is poor, adsorb the compound onto silica gel (dry loading) by mixing the solution with silica and evaporating the solvent.[2]
-
Elution: Run the gradient. The furan-pyrimidine typically elutes in the mid-polarity range (approx. 20–30% EtOAc).[2]
-
Detection: Monitor fractions using UV (254 nm). The conjugated furan-pyrimidine system is highly UV active.
-
Pooling: Combine pure fractions and evaporate under reduced pressure.
Protocol C: Workup of POCl3 Reaction (Pre-Purification)
Crucial Step for Safety and Yield[2]
If you are synthesizing this compound via the POCl3 route, the workup determines the success of the purification.[2]
-
Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Do not add water to the reaction mixture, as the exotherm can be violent.
-
Neutralization: The hydrolysis of POCl3 generates phosphoric acid and HCl.[2]
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (3x).
-
Washing: Wash the combined organics with Brine, dry over Na2SO4, and concentrate.
Analytical Validation
1. HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[2]
-
Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate buffer pH 3-4).[2]
-
Mobile Phase B: Acetonitrile or Methanol.[2]
-
Gradient: 5% B to 95% B over 10-15 minutes.
-
Detection: 254 nm.[2]
2. NMR Validation (1H NMR in DMSO-d6):
-
Furan Protons: Look for three distinct signals in the aromatic region (approx.[2] 6.6, 7.2, 7.8 ppm).[2]
-
Pyrimidine Proton: A singlet around 7.0–7.5 ppm (H-5).[2]
-
Amine Protons: A broad singlet (exchangeable) around 7.0 ppm (NH2).[2]
-
Impurity Check: Watch for a broad "hump" >8 ppm (indicates hydroxy-pyrimidine tautomers) or missing furan peaks (ring opening).[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product lost in mother liquor. | Concentrate mother liquor and perform a second crop crystallization.[2] Check pH of aqueous layer during extraction (must be >7).[2] |
| Dark Color | Polymerized furan or oxidation.[2] | Use activated carbon during recrystallization.[2] Ensure minimal light exposure during storage. |
| Tailing on TLC | Interaction with silica.[2] | Add 1% Triethylamine or 1% NH4OH to the eluent.[2] |
| Hydrolysis (OH-impurity) | pH too high/low or wet solvent.[2] | Ensure solvents are dry.[2] Avoid prolonged heating in water. |
References
-
Related Pyrimidine Synthesis: Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.[5][6] US Patent Application 20060035913A1.[2] Available at: (Accessed Oct 2023).
-
Furan-Pyrimidine Derivatives: Synthesis of amine derivatives from furoin and furil.[2] Catalysis Science & Technology.[2] Available at: [Link] (Accessed Oct 2023).
-
General Purification Logic: Purification of Laboratory Chemicals, 8th Edition. W.L.F.[2] Armarego. Butterworth-Heinemann, 2017. (Standard text for recrystallization solvent selection).
Sources
- 1. 4-chloro-6-(furan-2-yl)pyrimidin-2-amine - CAS号 569657-93-8 - 摩熵化学 [molaid.com]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 6. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
Application Note: Formulation & Protocols for 4-Chloro-6-(2-furanyl)-2-pyrimidinamine
Part 1: Executive Summary & Compound Profile
4-Chloro-6-(2-furanyl)-2-pyrimidinamine (also known as 4-Chloro-6-(2-furyl)pyrimidin-2-amine) is a critical pharmacophore and synthetic intermediate, primarily utilized in the development of Adenosine A2A Receptor Antagonists (e.g., Preladenant, Vipadenant series).
While often used as a building block for Structure-Activity Relationship (SAR) studies—specifically to introduce the furan "anchor" moiety into the ATP-binding pocket—it is frequently screened as a fragment or control compound in early-stage drug discovery.
Key Challenges:
-
Solubility: The furan ring and chloro-substituent confer significant lipophilicity, making aqueous solubility poor.
-
Chemical Reactivity: The C4-chloro position is an electrophilic "warhead" susceptible to nucleophilic aromatic substitution (
). In biological buffers, it may react non-specifically with thiols (e.g., cysteine residues, glutathione) or primary amines if not handled correctly.
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 195.61 g/mol |
| Physical State | Off-white to pale yellow crystalline solid |
| Primary Target Class | Adenosine Receptor (A2A) Antagonist Fragment |
| LogP (Predicted) | ~1.8 – 2.2 (Moderate Lipophilicity) |
| Solubility (DMSO) | |
| Solubility (Water) | < 0.1 mg/mL (Poor; requires co-solvents) |
| Reactivity Alert | Moderate Electrophile: The 4-Cl group can undergo hydrolysis or react with nucleophiles (SH, NH2) at high pH or elevated temperatures. |
Part 2: In Vitro Formulation Protocol
Stock Solution Preparation
Objective: Create a stable, high-concentration stock for cellular or enzymatic assays.
-
Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide).
-
Reasoning: DMSO prevents hydrolysis of the chloro-group that can occur in protic solvents over time.
-
-
Concentration: 10 mM or 50 mM.
-
Calculation (for 10 mM): Dissolve 1.96 mg of compound in 1.0 mL of DMSO.
-
Protocol:
-
Weigh the solid compound in a glass vial (avoid plastics that leach plasticizers).
-
Add the calculated volume of anhydrous DMSO.
-
Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
QC Check: Ensure the solution is visually clear.
-
Storage: Aliquot into amber glass vials (to protect from light) and store at -20°C. Stable for 3 months.
Working Solution (Assay Medium)
Objective: Dilute stock into aqueous buffer without precipitation or compound inactivation.
Critical Constraint: Avoid using buffers with strong nucleophiles (e.g., Tris, Glycine) if incubating for >24 hours, as they may react with the 4-Cl position. Prefer HEPES, MOPS, or PBS.
Step-by-Step Dilution:
-
Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 in DMSO to create a 1 mM substock.
-
Aqueous Step: Slowly add the 1 mM substock to the cell culture medium (e.g., DMEM + 10% FBS) while vortexing rapidly.
-
Target Final DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.
-
Example: Add 1 µL of 10 mM stock to 1999 µL of medium = 5 µM final concentration (0.05% DMSO).
-
Part 3: In Vivo Formulation (Animal Studies)
For animal dosing (IP or PO), a simple aqueous solution is insufficient. You must use a vehicle that solubilizes the lipophilic core while masking the reactive chloro-group.
Recommended Vehicle: "PEG/Tween Cosolvent System"
This formulation is suitable for intraperitoneal (IP) or oral (PO) administration in mice/rats.
| Component | Percentage (v/v) | Function |
| DMSO | 5% | Primary solubilizer for the stock. |
| PEG 300 or PEG 400 | 40% | Co-solvent to maintain solubility. |
| Tween 80 | 5% | Surfactant to prevent precipitation. |
| Saline (0.9% NaCl) | 50% | Aqueous bulk (add last). |
Preparation Protocol:
-
Dissolve the required amount of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine in 100% DMSO (5% of total volume).
-
Add Tween 80 (5% of total volume) and vortex until mixed.
-
Add PEG 300 (40% of total volume) and vortex. The solution should be clear.
-
Slowly add warm Saline (37°C) (50% of total volume) dropwise while vortexing.
-
Note: If the solution turns cloudy (Tyndall effect), it is a fine suspension. This is acceptable for PO/IP dosing but NOT for IV.
-
-
Dosing: Use immediately (within 2 hours) to prevent crystal growth or hydrolysis.
Part 4: Biological Context & Pathway Visualization
The 4-Chloro-6-(2-furanyl)-2-pyrimidinamine scaffold is a "privileged structure" for binding to the Adenosine A2A receptor. The furan ring occupies a specific hydrophobic pocket in the receptor, while the pyrimidine amine forms hydrogen bonds with residues like Asn253 and Glu169 .
Diagram 1: Formulation Decision Logic
This workflow ensures the correct vehicle selection based on the experiment type.
Caption: Decision matrix for formulating 4-Chloro-6-(2-furanyl)-2-pyrimidinamine based on experimental constraints.
Diagram 2: Mechanism of Action (Adenosine A2A Signaling)
Understanding the pathway is crucial for interpreting assay results. This compound (as a fragment or precursor to antagonists like Preladenant) inhibits the Gs-coupled A2A receptor.
Caption: The Adenosine A2A receptor signaling cascade. The compound acts as a competitive antagonist at the A2AR node.
Part 5: References
-
Kiselgof, E., et al. (2005). "6-(2-Furanyl)-9H-purin-2-amine derivatives as A2A adenosine antagonists."[1] Bioorganic & Medicinal Chemistry Letters, 15(8), 2119-2122.[1]
-
Slee, D. H., et al. (2008). "2-Amino-N-pyrimidin-4-ylacetamides as A2A receptor antagonists: 1. Structure-activity relationships and optimization of heterocyclic substituents."[2] Journal of Medicinal Chemistry, 51(6), 1719-1729.[2]
-
Cayman Chemical. "Product Information: A2A Receptor Antagonists & Pyrimidine Intermediates." Cayman Chemical Product Guides.
-
BenchChem. "Solubility Profile of Substituted Pyrimidines." BenchChem Technical Guides.
-
Broad Institute. "Discovery of orally bioavailable 4-chloro-6-fluoroisophthalamides." Broad Institute Publications.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine
Ticket #: 4452-SYN-PYR
Subject: Yield Improvement & Troubleshooting for Mono-Suzuki Coupling
Status: Open
Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to synthesize 4-Chloro-6-(2-furanyl)-2-pyrimidinamine via a regioselective Suzuki-Miyaura cross-coupling. The core challenge in this synthesis is the symmetry of the starting material, 2-amino-4,6-dichloropyrimidine . Because the C4 and C6 positions are chemically equivalent, statistical mixtures of mono-coupled (desired) and bis-coupled (undesirable) products are common. Furthermore, the electron-deficient nature of the pyrimidine ring makes the remaining chlorine susceptible to hydrolysis, while the furan boronic acid is prone to protodeboronation.
This guide provides a self-validating protocol and troubleshooting logic to maximize the yield of the mono-substituted product.
Part 1: Diagnostic Troubleshooting (FAQs)
Q1: "I am seeing significant amounts of the bis-coupled product (4,6-difuranyl). How do I stop the reaction at the mono-stage?"
Root Cause: Kinetic competition. Once the first furan is added, the resulting product is still reactive. If local concentrations of boronic acid are high, the second addition occurs before the starting material is consumed. Corrective Action:
-
Stoichiometry Control: Reduce 2-furanylboronic acid to 0.90 – 0.95 equivalents . Never use an excess. It is better to leave unreacted starting material (which is easily separated due to polarity differences) than to generate the bis-product (which is harder to separate and wastes reagents).
-
High Dilution: Increase solvent volume to 0.05 M – 0.1 M relative to the pyrimidine.
-
Biphasic Addition: Do not add all boronic acid at once. Add it dropwise as a solution over 1 hour to keep its instantaneous concentration low relative to the dichloro-pyrimidine.
Q2: "The reaction stalls at 60% conversion, but adding more catalyst doesn't help."
Root Cause: Protodeboronation . 2-Furanylboronic acid is notoriously unstable under basic, aqueous conditions at high temperatures. It decomposes to furan (gas) and boric acid before it can couple. Corrective Action:
-
Switch to Pinacol Ester: Use 2-furanylboronic acid pinacol ester . It is significantly more stable towards hydrolysis and protodeboronation than the free acid.
-
Anhydrous Conditions: If using the free acid, switch to anhydrous conditions (e.g., Toluene/Ethanol with anhydrous K₂CO₃) to reduce the hydrolysis rate of the boronic acid.
Q3: "My isolated yield is low due to hydrolysis of the chlorine to a hydroxyl group (pyrimidinone formation)."
Root Cause: Nucleophilic aromatic substitution (SNAr) by hydroxide ions. The pyrimidine ring is electron-deficient, making the C-Cl bond labile to attack by water/base, especially at high temperatures. Corrective Action:
-
Lower Base Strength: Switch from strong bases like Na₂CO₃ or NaOH to NaHCO₃ or K₃PO₃ .
-
Reduce Water: Move from a 1:1 solvent ratio to a 4:1 (Organic:Water) ratio, or use a non-aqueous base system (e.g., Cs₂CO₃ in Dioxane).
Q4: "The catalyst turns black immediately, and no product forms."
Root Cause: Amine Poisoning . The free amino group (-NH₂) at the C2 position can coordinate strongly to Palladium(II), forming an inactive complex. Corrective Action:
-
Catalyst Selection: Switch to Pd(dppf)Cl₂·DCM . The bidentate ligand (dppf) is sterically bulky and chelates strongly to the Pd, preventing the pyrimidine amine from displacing it.
-
Protection (Last Resort): If the yield remains <30%, protect the amine as an acetamide (Ac₂O) prior to coupling, then deprotect with mild base.
Part 2: The Optimized Protocol (Self-Validating)
This protocol is designed for Regioselectivity and Catalyst Longevity .
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 2-Amino-4,6-dichloropyrimidine | Substrate | 1.00 | Limiting Reagent |
| 2-Furanylboronic acid pinacol ester | Coupling Partner | 0.95 | CRITICAL: < 1.0 eq to prevent bis-coupling |
| Pd(dppf)Cl₂[1]·DCM | Catalyst | 0.03 (3 mol%) | Resists amine poisoning |
| Na₂CO₃ (2.0 M aq) | Base | 2.50 | Standard activator |
| 1,2-Dimethoxyethane (DME) | Solvent | -- | 0.1 M Concentration |
Step-by-Step Methodology
-
Degassing (The "Oxygen Check"):
-
Charge a reaction flask with DME and 2.0 M Na₂CO₃.
-
Sparge with Argon/Nitrogen for 20 minutes .
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands, killing the catalyst.
-
-
Reagent Loading:
-
Add 2-amino-4,6-dichloropyrimidine (1.0 eq) and Pd(dppf)Cl₂ (0.03 eq).
-
Stir for 5 minutes under inert atmosphere.
-
-
Controlled Addition:
-
Dissolve 2-furanylboronic acid pinacol ester (0.95 eq) in a minimal amount of degassed DME.
-
Heat the main reaction vessel to 80°C .
-
Add the boronic ester solution dropwise over 30 minutes .
-
Validation: Spot TLC every 30 minutes. You should see the starting material spot diminish and a new fluorescent spot (product) appear. If a third, more non-polar spot appears (bis-product), stop addition immediately.
-
-
Workup:
-
Purification:
-
The crude will contain: Unreacted Starting Material (Polar), Product (Medium), Bis-product (Non-polar).
-
Column Chromatography: Silica Gel, Gradient 0% -> 40% Ethyl Acetate in Hexanes.
-
Note: The starting material can be recovered and recycled.
-
Part 3: Reaction Pathway Visualization
The following diagram illustrates the competitive pathways and the "Sweet Spot" for optimization.
Caption: Kinetic pathway analysis showing the critical branch point between the desired mono-substituted product and the over-reacted bis-product.
Part 4: Data Summary & Expectations
| Parameter | Standard Condition | Optimized Condition | Impact |
| Boronic Source | Boronic Acid | Pinacol Ester | Prevents protodeboronation; stabilizes reagent. |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Prevents amine poisoning; higher turnover number (TON). |
| Solvent | DMF/Water | DME/Water | Better solubility profile; easier workup (lower boiling point). |
| Yield | 40-50% | 65-75% | Significant reduction in bis-coupled impurity. |
References
-
Regioselectivity in Chloropyrimidines: Schomaker, J. M., & Delia, T. J. (2001). Arylation of halogenated pyrimidines via a Suzuki coupling reaction.[3][4][5] The Journal of Organic Chemistry, 66(21), 7125-7128.
-
Microwave-Assisted Optimization: Dolšak, A., Mrgole, K., & Sova, M. (2021).[5][6] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.[4][5] Catalysts, 11(4), 447.
-
Synthesis of A2A Antagonists (Preladenant Precursors): Neustadt, B. R., et al. (2007). Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine Adenosine A2a Antagonists. Bioorganic & Medicinal Chemistry Letters, 17(5), 1376-1380. (Describes similar pyrimidine coupling strategies).
-
General Handbook on Palladium Poisoning: Sherwood, J., et al. (2019). Palladium-catalyzed cross-coupling reactions – a review of the current toxicity issues. Green Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
addressing solubility issues of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine in assays
Technical Support Center: Solubility Optimization for 4-Chloro-6-(2-furanyl)-2-pyrimidinamine
Compound Classification: Lipophilic Heterocyclic Amine Primary Application: Kinase Inhibition / Receptor Antagonism Assays Document ID: TSC-SOL-4C6F2P-001 Last Updated: October 26, 2023
Executive Summary & Physicochemical Profile
The Challenge:
4-Chloro-6-(2-furanyl)-2-pyrimidinamine presents a classic "brick dust" solubility profile. Its planar structure—driven by the conjugated pyrimidine-furan system—facilitates strong
Compound Profile (Estimated):
| Property | Value / Characteristic | Impact on Assay |
| Molecular Weight | ~195.6 g/mol | Small molecule, high diffusion rate. |
| cLogP | ~2.5 - 3.2 (High Lipophilicity) | High affinity for plastics; requires carrier proteins. |
| pKa (Base) | < 4.0 (Weak Base) | Neutral at pH 7.4; solubility improves at pH < 4. |
| Solubility (DMSO) | > 50 mM | Excellent stock solubility. |
| Solubility (PBS) | < 10 µM (Predicted) | High Risk: Precipitation upon direct dilution. |
Troubleshooting Guide: Solubility & Precipitation
Q1: My compound precipitates immediately upon adding the DMSO stock to the assay buffer. How do I prevent this "crash out"?
Root Cause: This is "Solvent Shock." Adding a high-concentration DMSO stock (e.g., 10 mM) directly to an aqueous buffer creates a local supersaturated zone. The hydrophobic compound molecules aggregate faster than they can disperse.
The Solution: The Intermediate Dilution Method Do not dilute directly from 100% DMSO to 1% DMSO in one step. Use an intermediate plate.
-
Step 1 (Stock): Start with 10 mM in 100% DMSO.
-
Step 2 (Intermediate): Dilute 1:10 into a compatible organic solvent or high-surfactant buffer (e.g., 10% DMSO + 0.05% Tween-20 in buffer).
-
Step 3 (Final): Dilute the intermediate solution into the final assay buffer.
Critical Note: Ensure your final assay buffer contains a surfactant (e.g., 0.01% Triton X-100 or Tween-20) before adding the compound. The surfactant micelles provide a "landing pad" for the lipophilic molecules.
Q2: I see variable IC50 values between runs. Could this be a solubility issue?
Root Cause: Yes. This is likely due to Non-Specific Binding (NSB) to plasticware or Micro-Precipitation .
-
Plastic Binding: Lipophilic compounds (LogP > 2) adhere to standard polystyrene plates, effectively reducing the free concentration in the well.
-
Micro-Precipitation: Tiny aggregates form that are invisible to the naked eye but scatter light and interfere with optical readouts (especially in absorbance or fluorescence polarization assays).
The Solution:
-
Switch Plastics: Use Low-Binding (NBS) polypropylene plates for all intermediate dilutions.
-
Add Carrier Protein: Include 0.1% BSA (Bovine Serum Albumin) or 0.05% CHAPS in your assay buffer. BSA acts as a "molecular chaperone," keeping the compound in solution and preventing adsorption to the plate walls.
-
Verify Solubility: Run a "Nephelometry Check" or simply measure UV absorbance at 600nm (where the compound shouldn't absorb). An increase in OD600 indicates turbidity/precipitation.
Q3: Can I use acid to improve solubility?
Scientific Insight: While the 2-amino group is basic, the electron-withdrawing chloro and furan rings significantly lower its pKa. Acidifying the buffer (e.g., pH 5.0) would protonate the amine and drastically improve solubility.
Decision Matrix:
-
If your target tolerates pH 5-6: Yes, lower the pH of your assay buffer.
-
If your target requires pH 7.4 (Physiological): You cannot use pH to solubilize. You must rely on cosolvents (DMSO) and surfactants .
Detailed Protocols
Protocol A: Determination of Solubility Limit (Kinetic Solubility)
Use this protocol to define the "Safe Zone" for your specific assay buffer.
Materials:
-
10 mM Stock of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine in DMSO.[1]
-
Assay Buffer (e.g., PBS pH 7.4 + 0.01% Tween-20).
-
UV-Vis Plate Reader.
Procedure:
-
Prepare Pre-Dilutions: Create a concentration series in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM... down to 0.1 mM).
-
Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of Assay Buffer in a clear 96-well plate (Final DMSO = 1%).
-
Incubate: Shake at 500 rpm for 90 minutes at Room Temperature (or assay temp).
-
Read: Measure Absorbance at 620 nm (turbidity) and 280 nm (compound peak, if applicable).
-
Analyze:
-
Plot OD620 vs. Concentration.
-
The Limit: The concentration where OD620 spikes above the baseline (buffer only) is your solubility limit. Do not exceed this concentration in assays.
-
Protocol B: Optimized Serial Dilution (The "3-Step" Method)
Use this workflow to generate IC50 curves without precipitation artifacts.
-
Source Plate (100% DMSO): Perform your 3-fold serial dilutions here. (e.g., Col 1 has 10 mM, Col 2 has 3.33 mM...).
-
Intermediate Plate (10% DMSO + Buffer): Transfer 5 µL from Source Plate to 45 µL of Buffer. Mix well.
-
Assay Plate (Final): Transfer 5 µL from Intermediate Plate to 45 µL of Assay Buffer containing enzyme/cells.
-
Final DMSO: 1%.[1]
-
Final Compound: 100x dilution from Source.
-
Visualization of Workflows
Figure 1: Troubleshooting Decision Tree
Caption: A logical pathway to identify and resolve precipitation issues for lipophilic pyrimidines.
Figure 2: Optimized Serial Dilution Workflow
Caption: The "Intermediate Plate" strategy minimizes solvent shock and ensures homogeneous dispersion.
References
-
Assay Guidance Manual. Compound Management and Solubility. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]
Sources
Technical Support Center: Overcoming Challenges in the Purification of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine
Welcome to the dedicated technical support guide for the purification of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. The inherent chemical properties of this molecule, stemming from its pyrimidine core, basic amine functionality, and furan substituent, can present unique purification hurdles. This guide provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 4-Chloro-6-(2-furanyl)-2-pyrimidinamine? The two primary and most effective purification techniques for this compound are silica gel column chromatography and recrystallization. The choice between them, or their sequential use, depends on the impurity profile and the scale of the purification. For complex mixtures or closely related impurities, column chromatography is typically the first choice. Recrystallization is an excellent final polishing step to achieve high crystalline purity and remove minor impurities.
Q2: What makes the purification of this specific pyrimidine derivative particularly challenging? The challenges arise from the molecule's polarity and its basic nature. The pyrimidine ring system and the amino group make the compound moderately polar, which can lead to issues like peak tailing during normal-phase chromatography.[1] The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of standard silica gel, potentially causing poor peak shape, streaking, or even degradation of the compound on the column.[2]
Q3: How should I assess the purity of my final product? A multi-faceted approach is recommended for purity validation. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the chemical structure and identify any residual solvents or impurities.[3] For solid materials, a sharp and consistent melting point is a reliable indicator of high purity.[3]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, explaining the root causes and providing actionable solutions.
Issue 1: Low or No Recovery After Silica Gel Column Chromatography
-
Question: I ran a column, but I can't find my compound in any of the fractions. What happened?
-
Answer & Root Cause Analysis: This is a common issue that typically points to an inappropriate solvent system or compound degradation.
-
Mobile Phase Is Not Polar Enough: Your compound may be strongly adsorbed to the silica gel and has not eluted from the column. This happens when the eluent is too non-polar, resulting in a retention factor (Rf) near zero on your analytical Thin-Layer Chromatography (TLC) plate.[4]
-
Mobile Phase Is Too Polar: Conversely, the eluent could be too polar, causing your compound to elute immediately with the solvent front (Rf ≈ 1). It's crucial to always collect and check the very first fractions coming off the column.[4]
-
Compound Degradation on Silica: The acidic nature of silica gel can be detrimental to some sensitive compounds. Your pyrimidine derivative might be degrading on the column.[1][4]
-
-
Solutions & Performance Maximization:
-
Optimize Your Solvent System with TLC: Before every column, perform a thorough TLC analysis. The ideal solvent system should provide a target Rf value of approximately 0.2-0.4 for your desired compound, ensuring good separation from impurities.[2][4] If your spot is at the baseline, systematically increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). If it's at the solvent front, decrease the polarity.[1]
-
Assess Compound Stability: To check for degradation, run a 2D TLC. Spot your compound, run the plate in your chosen solvent system, dry it, then rotate it 90 degrees and run it again in the same solvent system. If any new spots appear or significant streaking occurs, your compound is likely unstable on silica.[4]
-
Change the Stationary Phase: If instability is confirmed, switch to a less acidic stationary phase like neutral alumina or consider using deactivated silica gel.[4]
-
-
Issue 2: Poor Separation and Co-elution of Impurities
-
Question: My compound is eluting from the column, but it's contaminated with an impurity that had a very similar Rf on the TLC plate. How can I improve the separation?
-
Answer & Root Cause Analysis: Achieving baseline separation between compounds with similar polarities requires careful optimization of chromatographic conditions.
-
Suboptimal Solvent System: The chosen eluent may not have the right selectivity to resolve the two compounds.
-
Column Overloading: Loading too much crude material onto the column can lead to band broadening and a significant overlap between adjacent peaks.[2]
-
Improper Column Packing: A poorly packed column with channels or cracks will result in an uneven solvent front and dramatically reduce separation efficiency.
-
-
Solutions & Performance Maximization:
-
Fine-Tune the Mobile Phase: Test a variety of solvent systems. Sometimes, switching one of the solvents (e.g., from ethyl acetate to acetone or using a ternary mixture like hexane/ethyl acetate/dichloromethane) can alter the selectivity and improve separation.
-
Use Dry Loading: If your compound has limited solubility in the mobile phase, "wet loading" (dissolving it in a solvent) can cause it to precipitate at the top of the column, leading to band broadening. Instead, adsorb the crude material onto a small amount of silica gel, dry it to a free-flowing powder, and carefully load this powder onto the top of your packed column. This technique often results in sharper bands and better separation.
-
Consider an Alternative Chromatography Mode: If normal-phase chromatography fails to provide adequate separation, Reverse-Phase Chromatography (RPC) may be a suitable alternative. RPC separates compounds based on hydrophobicity and can often resolve impurities that co-elute on silica.[1]
-
-
Issue 3: Significant Peak Tailing or Streaking During Column Chromatography
-
Question: My compound's spot on the TLC plate is streaked, and the fractions from my column are broad and impure. What causes this?
-
Answer & Root Cause Analysis: Peak tailing or streaking for basic compounds like 4-Chloro-6-(2-furanyl)-2-pyrimidinamine on silica gel is frequently caused by strong, undesirable interactions between the basic amine groups and the acidic surface silanol groups (Si-OH).[2] This leads to a portion of the molecules being retained more strongly, resulting in a "tail."
-
Solutions & Performance Maximization:
-
Modify the Mobile Phase: The most effective solution is to add a small amount of a basic modifier to your eluent. Adding 0.1-1% of triethylamine or a few drops of ammonia to the mobile phase will neutralize the acidic sites on the silica, preventing strong interactions and leading to much sharper, more symmetrical peaks.[1][2]
-
Reduce the Sample Load: Overloading the column can saturate the active sites, exacerbating the tailing effect. Try running the purification with a smaller amount of crude material.[2]
-
Use an Amine-Functionalized Column: For particularly challenging separations, using a column with an amine-functionalized stationary phase can provide excellent peak shape for basic compounds.[2]
-
-
Issue 4: Compound "Oils Out" During Recrystallization
-
Question: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oily liquid instead of forming crystals. What should I do?
-
Answer & Root Cause Analysis: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound, or when high levels of impurities are present which depress the melting point.[2] The compound separates as a liquid phase because it is not energetically favorable to form a solid crystal lattice under those conditions.
-
Solutions & Performance Maximization:
-
Adjust Solvent and Cooling Rate: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent to slightly decrease the saturation level. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for proper crystal nucleation and growth.
-
Induce Crystallization: If crystals still do not form, try scratching the inside surface of the flask with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites. Alternatively, if you have a small amount of pure material, add a single "seed crystal" to the cooled solution to initiate crystallization.[5]
-
Change the Solvent System: Your compound may be too soluble in the chosen solvent. A mixed-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Heat to clarify and then cool slowly.
-
-
Data Presentation
Table 1: Recommended TLC and Column Chromatography Solvent Systems
| Polarity | Solvent System (v/v) | Application Notes |
| Low to Medium | Hexane / Ethyl Acetate (9:1 to 1:1) | A good starting point for many pyrimidine derivatives.[4][6] Increase ethyl acetate to increase polarity. |
| Medium to High | Dichloromethane / Methanol (99:1 to 9:1) | Effective for more polar compounds. Increase methanol to significantly increase polarity.[6] |
| Modifier | Add 0.1-1% Triethylamine (TEA) | Essential for basic compounds to prevent peak tailing on silica gel.[1][2] |
Table 2: Quick Troubleshooting Reference
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield (Column) | Eluent too weak/strong; Degradation | Optimize Rf to 0.2-0.4 via TLC; Check stability with 2D TLC; Use alumina.[4] |
| Poor Separation | Suboptimal eluent; Column overload | Test different solvent systems; Use dry loading; Try reverse-phase. |
| Peak Tailing | Interaction with acidic silica | Add 0.1-1% triethylamine to the eluent.[1][2] |
| "Oiling Out" | Solution too concentrated; Cooling too fast | Add more solvent; Cool slowly; Scratch flask or add seed crystal.[2][5] |
| Colored Product | Co-crystallized impurities | Add activated charcoal to the hot recrystallization solution before filtering.[5] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is designed for the purification of moderately polar, basic compounds like 4-Chloro-6-(2-furanyl)-2-pyrimidinamine.
1. Solvent System Selection:
-
Using a TLC plate, test various solvent systems (e.g., start with 7:3 Hexane:Ethyl Acetate).
-
Add 0.5% triethylamine to the chosen solvent mixture.
-
The goal is to achieve an Rf value of 0.2-0.4 for the target compound, with good separation from all impurities.[2]
2. Column Packing:
-
Select a glass column of an appropriate size. A general rule is to use a 30:1 to 50:1 weight ratio of silica gel to crude sample.[1]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:EtOAc + 0.5% TEA).
-
Pour the slurry into the column and use gentle air pressure or tapping to pack the silica into a uniform, level bed. Ensure no air bubbles or cracks are present. Do not let the column run dry.[1]
3. Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column, creating a thin, level band.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and begin elution, maintaining a steady flow rate.
-
If separation is difficult, a shallow gradient of increasing polarity can be employed (e.g., gradually increasing the percentage of ethyl acetate).[2]
-
Collect the eluate in fractions (e.g., test tubes or vials).
5. Analysis and Product Isolation:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 4-Chloro-6-(2-furanyl)-2-pyrimidinamine.
Protocol 2: Purification by Recrystallization
This protocol is ideal as a final purification step to obtain highly pure, crystalline material.
1. Solvent Selection:
-
Find a solvent or a mixed-solvent system where the compound is highly soluble when hot but poorly soluble when cold.[5] For this compound, systems like Ethanol/Water, Acetonitrile/Water, or Toluene/Hexane are good starting points.
-
Test this on a small scale in a test tube first.
2. Dissolution:
-
Place the crude material in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent required to fully dissolve the compound. It is crucial to use the minimum volume to ensure maximum recovery.[5]
3. Decolorization (if necessary):
-
If the solution is colored, add a very small amount of activated charcoal (a spatula tip) to the hot solution and swirl for a few minutes to adsorb colored impurities.[5]
4. Hot Filtration:
-
If charcoal or any insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.[5]
5. Crystallization:
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
6. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the crystals thoroughly under vacuum to remove all residual solvent.
Mandatory Visualizations
Caption: The standard workflow for purification by silica gel column chromatography.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
- Benchchem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
- Smolecule. (n.d.). Purification challenges with Pyridine 1-sulfide derivatives.
- I.R.I.S. (2022, May 27). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivati.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
Sources
optimizing reaction conditions for 4-Chloro-6-(2-furanyl)-2-pyrimidinamine synthesis
Executive Summary
You are attempting to synthesize 4-Chloro-6-(2-furanyl)-2-pyrimidinamine via a Suzuki-Miyaura cross-coupling reaction. This synthesis presents two competing antagonistic challenges:
-
Regioselectivity: The starting material, 2-amino-4,6-dichloropyrimidine, is symmetric. You must drive the reaction to completion for the first chlorine substitution while strictly preventing the second substitution (bis-coupling).
-
Substrate Instability: Furan-2-boronic acid is notoriously unstable, prone to protodeboronation (losing the boron group) under the very aqueous/basic conditions required for the coupling.[1]
This guide provides a self-validating protocol designed to balance these factors, followed by a troubleshooting Q&A.
Part 1: The Reaction Logic & Pathway
To control this reaction, you must visualize the competing pathways. We are navigating between "Not enough reaction" (Starting Material remains) and "Too much reaction" (Bis-coupled impurity).
Figure 1: Reaction kinetic pathway. The goal is to maximize k1 while minimizing k2 and protodeboronation.
Part 2: Optimized Experimental Protocol
Do not use standard "Suzuki conditions" (e.g., Toluene/EtOH, Reflux). The furan ring will decompose, and the high temp will promote bis-coupling.
Recommended System: Microwave-Assisted or Controlled Thermal Coupling.
Reagent Stoichiometry Table
| Component | Role | Equivalents | Critical Note |
| 2-Amino-4,6-dichloropyrimidine | Electrophile | 1.0 eq | Limiting reagent. |
| Furan-2-boronic acid | Nucleophile | 0.95 - 1.0 eq | Do not excess. Excess promotes bis-coupling. |
| Pd(PPh3)4 | Catalyst | 0.03 - 0.05 eq | Tetrakis is standard; effective for C4/C6 pyrimidines. |
| Na2CO3 (2M aq) | Base | 2.0 - 2.5 eq | Sodium carbonate is milder than K3PO4, reducing furan decomposition. |
| DME or 1,4-Dioxane | Solvent | N/A | Dimethoxyethane (DME) often gives cleaner profiles for pyrimidines. |
Step-by-Step Procedure
-
Degassing (Crucial): Dissolve the dichloropyrimidine in DME (0.1 M concentration). Sparge with Argon/Nitrogen for 15 minutes. Oxygen causes homocoupling and catalyst death, stalling the reaction.
-
Catalyst Addition: Add Pd(PPh3)4 under positive inert gas pressure. Stir for 5 mins.
-
Boronic Addition: Add Furan-2-boronic acid.
-
Base Addition: Add degassed 2M Na2CO3.
-
Reaction:
-
Option A (Microwave - Preferred): Heat to 100°C for 15-20 minutes . The short time prevents furan degradation [1].
-
Option B (Thermal): Heat to 60-70°C for 4-6 hours . Do not reflux (usually ~85-100°C) as this accelerates bis-coupling [2].
-
-
Workup: Dilute with EtOAc, wash with water. Dry over Na2SO4.
-
Purification: The Target (Mono) and Impurity (Bis) have different polarities. Flash chromatography (Hexane/EtOAc) usually separates them easily.
Part 3: Troubleshooting Center (FAQs)
Use this decision tree to diagnose your specific failure mode.
Figure 2: Diagnostic logic for common reaction failures.
Q1: I am seeing ~30% of the bis-coupled product (4,6-difuranyl). How do I stop it?
Answer: This is a stoichiometry and temperature issue.
-
The Mechanism: Once the first furan is added, the pyrimidine ring becomes more electron-rich, theoretically deactivating it toward the second addition. However, at high temperatures (reflux), this selectivity barrier is overcome.
-
The Fix:
-
Starve the reaction: Reduce Furan-2-boronic acid to 0.9 equivalents . It is better to have 10% unreacted starting material (easy to separate) than 30% bis-impurity (harder to separate and wastes reagents).
-
Drop the temperature: If running at 80°C, drop to 60°C.
-
Slow Addition: Add the boronic acid solution dropwise over 1 hour. This keeps the instantaneous concentration of boronic acid low, favoring the mono-reaction.
-
Q2: My reaction stalled at 50% conversion, and adding more catalyst didn't help.
Answer: You likely suffered from Protodeboronation .
-
The Issue: Furan-2-boronic acid is chemically fragile.[1] In hot, aqueous base, the C-B bond breaks, releasing Furan (a gas) and Boric acid. You ran out of nucleophile, not catalyst [3].
-
The Fix:
-
Switch Reagents: Use Potassium Furan-2-trifluoroborate instead of the boronic acid. Trifluoroborates are significantly more stable to hydrolysis and release the active species slowly [4].
-
Anhydrous Conditions: Switch to a non-aqueous system: Pd(PPh3)4, CsF (Cesium Fluoride) as the base, in dry Dioxane or Toluene. This eliminates the water required for the deboronation pathway.
-
Q3: The product spot on TLC is streaking or disappearing during workup.
Answer: The furan ring is acid-sensitive.
-
The Issue: If you acidify your workup (to remove amines) or use silica gel that is too acidic, the furan ring can open or polymerize.
-
The Fix:
-
Keep the workup neutral or slightly basic (pH 7-9).
-
Pre-treat your silica gel column with 1% Triethylamine in Hexanes to neutralize acidic sites before loading your sample.
-
Q4: Why use 2-amino-4,6-dichloropyrimidine instead of 4,6-dichloropyrimidine?
Answer: The amino group at the C2 position is a strong electron donor. This donates electron density into the ring, making the C4/C6 carbons less electrophilic compared to the non-amino analog. While this slows the reaction slightly (requiring better catalysts/heat), it actually improves regioselectivity by making the second addition much harder than the first [5].
References
-
Dolsak, A. et al. (2021).[2] "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Catalysts, 11(4), 439.[3]
-
Anderson, T.J.[3] & Handy, S.T. (2010).[3][4] "One-pot Double Suzuki Couplings of Dichloropyrimidines." Synthesis.
-
BenchChem Technical Support. (2025). "Furan-2-Boronic Acid in Suzuki Coupling: Stability and Protocols."
-
Molander, G.A. et al. (2009). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates." Journal of Organic Chemistry.
-
Schomaker, J. & Delia, T.J. (2008). "Arylation of halogenated pyrimidines via a Suzuki coupling reaction." Journal of Organic Chemistry.
Sources
identifying and minimizing byproducts in 4-Chloro-6-(2-furanyl)-2-pyrimidinamine synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you identify and minimize byproduct formation, thereby improving the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for 4-Chloro-6-(2-furanyl)-2-pyrimidinamine?
The most prevalent and reliable method involves a two-step synthesis. The first step is a condensation reaction to form the pyrimidine core, followed by a chlorination step.
-
Step 1: Cyclocondensation. This involves the reaction of a β-ketoester or a chalcone derivative with guanidine. For this specific molecule, a common precursor is an α,β-unsaturated ketone, such as 1-(2-furanyl)-3-aryl-2-propen-1-one, which reacts with guanidine hydrochloride in the presence of a base to form the 6-(2-furanyl)pyrimidin-2-amino-4-ol (the hydroxypyrimidine intermediate).[1]
-
Step 2: Chlorination. The hydroxyl group at the 4-position of the pyrimidine ring is then replaced with a chlorine atom. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[2] This step is critical and is often the primary source of impurities if not carefully controlled.
Q2: What are the most critical parameters to control during the chlorination step?
The chlorination of the hydroxypyrimidine intermediate is the most sensitive part of the synthesis. The following parameters must be meticulously controlled to ensure high yield and purity:
-
Temperature: Temperature is a crucial parameter for controlling selectivity.[3] Lower temperatures can improve selectivity and prevent over-chlorination but may lead to incomplete reactions. It is essential to find the optimal temperature that drives the reaction to completion without degrading the product or promoting side reactions.
-
Reaction Time: Prolonged reaction times, even at optimal temperatures, can lead to the formation of di-chlorinated or other degradation byproducts.[3] The reaction should be monitored closely using an appropriate analytical technique (TLC or LC-MS) and stopped as soon as the starting material is consumed.
-
Stoichiometry of Chlorinating Agent: Using a significant excess of the chlorinating agent (e.g., POCl₃) can aggressively drive the reaction but also increases the risk of over-chlorination. Reducing the stoichiometry to a near-equimolar amount can significantly improve selectivity for the desired mono-chlorinated product.[3]
-
Moisture Control: The reaction must be conducted under anhydrous conditions. Any moisture will hydrolyze the chlorinating agent and can also convert the desired chloro-product back to the hydroxy-starting material during the reaction or workup.[3] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Q3: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method for real-time monitoring. Develop a solvent system that provides good separation between the starting material (hydroxypyrimidine), the desired product (mono-chloro), and potential byproducts (e.g., di-chloro). Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more precise monitoring and quantification, High-Performance Liquid Chromatography (HPLC) is recommended.[4][5]
Troubleshooting Guide: Byproduct Identification & Minimization
This section addresses specific issues you may encounter during the synthesis.
Problem 1: My final product is contaminated with a significant amount of the starting hydroxypyrimidine.
-
Probable Cause 1: Incomplete Reaction. The chlorination reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or poor solubility of the starting material.[3]
-
Solution: Increase the reaction temperature or prolong the reaction time, while carefully monitoring by TLC to avoid byproduct formation. Ensure the starting material is fully soluble or well-suspended in the reaction mixture.
-
-
Probable Cause 2: Hydrolysis During Workup. The product is susceptible to hydrolysis back to the starting material, especially if the quench is not performed correctly.
-
Solution: Quench the reaction mixture by pouring it slowly onto crushed ice or into an ice-cold basic solution (e.g., saturated sodium bicarbonate) with vigorous stirring.[3] This neutralizes the acidic chlorinating agent and keeps the temperature low to prevent hydrolysis.
-
Problem 2: I am observing a byproduct with a higher Rf value on TLC and a mass corresponding to a di-chlorinated species.
-
Probable Cause 1: Over-chlorination. The 2-amino group can be susceptible to chlorination under harsh conditions, leading to the formation of 2,4-dichloro-6-(2-furanyl)pyrimidine.
-
Solution A (Stoichiometry): Reduce the molar equivalents of the chlorinating agent (POCl₃). Use just enough to convert the hydroxyl group (e.g., 1.1 to 1.5 equivalents).[3]
-
Solution B (Temperature): Lower the reaction temperature. Over-chlorination often requires higher activation energy, so running the reaction at the lowest possible temperature that still allows for complete conversion of the starting material can prevent this side reaction.[3]
-
Solution C (Time): Stop the reaction as soon as the starting hydroxypyrimidine is consumed. Check the reaction progress every 30-60 minutes by TLC.[3]
-
Problem 3: The reaction mixture turns dark brown or black, resulting in a low yield of impure, tarry product.
-
Probable Cause: Decomposition. The furan ring is known to be sensitive to strong acids and high temperatures, which can lead to polymerization or decomposition. Phosphorus oxychloride is a strong dehydrating agent and acid, which can promote this decomposition.
-
Solution A (Temperature Control): This is the most critical factor. Maintain a consistent and moderate temperature throughout the reaction. Avoid localized overheating by using an oil bath and ensuring efficient stirring.
-
Solution B (Use of a Co-solvent or Base): In some cases, the addition of a high-boiling point tertiary amine (like N,N-dimethylaniline) or using it as a solvent can buffer the reaction, neutralize the HCl generated in situ, and lead to cleaner results. However, this requires careful optimization.
-
Experimental Protocols & Workflows
Protocol 1: Synthesis of 6-(2-furanyl)pyrimidin-2-amino-4-ol (Intermediate)
This protocol is adapted from general methods for pyrimidine synthesis from chalcones.[1]
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(2-furanyl)-3-ethoxy-2-propen-1-one (1 equiv.), guanidine hydrochloride (1.2 equiv.), and sodium ethoxide (1.5 equiv.) in absolute ethanol.
-
Reaction: Heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting ketone has been consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. Add distilled water to the residue.
-
Isolation: Acidify the aqueous solution with acetic acid to a pH of ~6. The product will precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield the hydroxypyrimidine intermediate.
Protocol 2: Chlorination to 4-Chloro-6-(2-furanyl)-2-pyrimidinamine
This protocol is based on standard chlorination procedures for hydroxypyrimidines.[2]
-
Setup: In a fume hood, equip an oven-dried, three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add 6-(2-furanyl)pyrimidin-2-amino-4-ol (1 equiv.) to the flask.
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 3-5 equiv. as a solvent, or 1.2 equiv. in a high-boiling inert solvent like toluene) to the flask. If desired, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the mixture gently to 80-90 °C with stirring.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes solvent system) until the starting material is no longer visible (typically 2-4 hours).
-
Workup (CRITICAL): Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Slowly and carefully, pour the reaction mixture onto the ice slurry. Caution: This is a highly exothermic and gas-evolving quench.
-
Isolation: The product will precipitate as a solid. Continue stirring until all the ice has melted and gas evolution has ceased. Collect the solid by vacuum filtration.
-
Purification: Wash the solid cake extensively with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Data & Visualization
Table 1: Troubleshooting Summary
| Issue Observed | Probable Cause | Key Parameter to Adjust | Recommended Action |
| Starting material remains | Incomplete Reaction / Hydrolysis | Time, Temperature, Workup | Increase reaction time/temp moderately; ensure rapid, cold, basic quench.[3] |
| Di-chloro byproduct formed | Over-chlorination | Stoichiometry, Temperature | Reduce POCl₃ equivalents to 1.1-1.5; lower reaction temperature.[3] |
| Tarry, dark mixture | Decomposition of furan ring | Temperature, Acidity | Maintain strict temperature control; avoid overheating; consider a non-acidic catalyst if possible. |
Diagrams
References
- BenchChem. (n.d.). Preventing byproduct formation in pyrimidine chlorination reactions.
- BenchChem. (n.d.). Avoiding side product formation in pyrimidine synthesis.
- Creative Proteomics. (2024, September 18). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- McFadden, G. I., & Roos, D. S. (n.d.). Targeting Purine and Pyrimidine Metabolism in Human Apicomplexan Parasites. PMC.
- Nawaz, K., et al. (n.d.). 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. PMC - NIH.
- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- MDPI. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities.
- Muby Chemicals. (n.d.). 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS.
- European Commission. (n.d.). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).
Sources
- 1. 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 5. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
Technical Support Center: Prevention of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine Degradation During Storage
Welcome to the technical support center for 4-Chloro-6-(2-furanyl)-2-pyrimidinamine. This guide is designed for researchers, scientists, and professionals in drug development to ensure the stability and integrity of this compound during storage. By understanding its potential degradation pathways and implementing proper handling and storage protocols, you can maintain the quality and reliability of your experimental results.
Understanding the Molecule: Inherent Instabilities
4-Chloro-6-(2-furanyl)-2-pyrimidinamine possesses two key structural motifs that are susceptible to degradation: the furan ring and the chloropyrimidine moiety. Proactive measures to prevent degradation require an understanding of the vulnerabilities of each component.
-
Furan Ring: The furan ring is prone to oxidative cleavage and is unstable in acidic conditions, which can lead to ring-opening.[1][2] This can be initiated by protonation and result in the formation of dicarbonyl compounds.[2]
-
Chloropyrimidine Moiety: The chloro-substituent on the pyrimidine ring is susceptible to hydrolysis, particularly in the presence of moisture.[3][4] This reaction can be catalyzed by acidic conditions.[5]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the storage and handling of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine.
Storage Conditions
Q1: What are the ideal storage conditions for 4-Chloro-6-(2-furanyl)-2-pyrimidinamine?
A1: To ensure long-term stability, the compound should be stored in a cool, dark, and dry environment. Specifically, we recommend storage at -20°C in a tightly sealed container to minimize exposure to light, moisture, and heat.[6] For short-term storage or transport, room temperature is acceptable, provided the compound is protected from light and moisture.[6]
Q2: Why is it important to store the compound in the dark?
A2: The furan and chloropyrimidine rings can be susceptible to photodegradation upon exposure to UV or visible light.[6] Storing the compound in an amber vial or a light-blocking container is a crucial preventative measure.[7]
Q3: What type of container should I use for storage?
A3: A tightly sealed glass vial, preferably amber-colored, is recommended.[7] Ensure the cap provides an airtight seal to prevent the ingress of moisture and atmospheric oxygen. For highly sensitive applications, consider using a container with a PTFE-lined cap.
Handling Procedures
Q4: Is 4-Chloro-6-(2-furanyl)-2-pyrimidinamine sensitive to air?
A4: Yes, due to the potential for oxidation of the furan ring and hydrolysis of the chloropyrimidine moiety, the compound is considered air-sensitive.[8][9] It is best handled in an inert atmosphere, such as a glovebox or under a stream of nitrogen or argon gas.[8][9]
Q5: What precautions should I take when weighing and transferring the compound?
A5: Whenever possible, perform these operations in a glovebox to exclude air and moisture.[8] If a glovebox is not available, work quickly and efficiently in a fume hood with low humidity. Use dry glassware and utensils. After dispensing, tightly reseal the container and purge with an inert gas before returning to storage.
Solvent and Solution Stability
Q6: Can I store 4-Chloro-6-(2-furanyl)-2-pyrimidinamine in solution?
A6: Storing the compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must prepare a stock solution, use a dry, aprotic solvent. Prepare it fresh and use it as soon as possible. For short-term storage, keep the solution at a low temperature (e.g., -20°C) and protected from light.
Q7: What are the best practices for dissolving the compound?
A7: Use anhydrous solvents to minimize hydrolysis. Ensure all glassware is thoroughly dried before use.[9] If the compound is not readily soluble, gentle warming or sonication may be applied, but prolonged exposure to heat should be avoided.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common degradation issues.
| Observation | Potential Cause | Recommended Action |
| Discoloration of solid material (e.g., yellowing or browning) | Oxidation of the furan ring or other impurities. | Handle the compound under an inert atmosphere.[8] Store in a tightly sealed container, purged with nitrogen or argon. |
| Poor analytical results (e.g., low purity, unexpected peaks in LC-MS or NMR) | Degradation due to improper storage or handling. | Review storage conditions (temperature, light, moisture).[6][7] Verify handling procedures (use of inert atmosphere).[8] |
| Inconsistent experimental outcomes | Use of partially degraded starting material. | Perform a quality control check on the stored compound before use. Consider re-purification if necessary. |
| Formation of insoluble material in solution | Polymerization or formation of degradation products.[2] | Prepare solutions fresh. Avoid prolonged storage of solutions. |
Visualizing Degradation and Prevention
The following diagrams illustrate the key degradation pathways and the recommended workflow for preventing them.
Caption: Key degradation pathways for the compound.
Caption: Recommended workflow for storage and handling.
Experimental Protocols
To ensure the integrity of your compound, it is advisable to perform periodic quality control checks.
Protocol 1: Visual Inspection
-
Before each use, visually inspect the compound for any changes in color or appearance.
-
A pure compound should be a consistent, free-flowing powder.
-
Any clumping or discoloration may indicate moisture absorption or degradation.
Protocol 2: Thin-Layer Chromatography (TLC) for Quick Purity Check
-
Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., ethyl acetate).
-
Spotting: Spot the solution onto a TLC plate.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualization: Visualize the spots under UV light.
-
Analysis: The presence of multiple spots may indicate the presence of impurities or degradation products.
Protocol 3: Stability Indicating HPLC Method Development (General Workflow)
For quantitative assessment of stability, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.
-
Forced Degradation Studies: Subject the compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[10]
-
Method Development: Develop an HPLC method that can separate the parent compound from all generated degradation products. This typically involves optimizing the mobile phase, column, and detector settings.
-
Method Validation: Validate the developed method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Routine Analysis: Use the validated method to periodically assess the purity of your stored compound.
References
-
Organic Reactions. (n.d.). Oxidative Cleavage of Furans. Retrieved from [Link]
-
ACS Publications. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid | Organic Process Research & Development. Retrieved from [Link]
-
American Chemical Society. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0741710A1 - Chloropyrimide intermediates.
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. EP0741710A1 - Chloropyrimide intermediates - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ossila.com [ossila.com]
- 8. ossila.com [ossila.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ajrconline.org [ajrconline.org]
Technical Support Center: Mitigating Off-Target Effects of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine
The following technical support guide addresses the specific challenges associated with 4-Chloro-6-(2-furanyl)-2-pyrimidinamine (CAS: 569657-93-8).
This compound is chemically distinct due to the presence of a reactive 4-chloro substituent on the pyrimidine ring and a furan moiety . Unlike standard reversible inhibitors, this structure possesses electrophilic character, making it prone to Nucleophilic Aromatic Substitution (SNAr) in biological systems. This reactivity is the primary driver of off-target toxicity, glutathione depletion, and non-specific protein adduct formation.
Part 1: Technical Alert & Compound Profile
Critical Mechanism of Action (The "Why" Behind the Toxicity)
Before troubleshooting, you must understand that 4-Chloro-6-(2-furanyl)-2-pyrimidinamine is not a passive ligand. It acts as a "soft" electrophile.
-
The 4-Chloro Liability: The chlorine atom at the 4-position of the pyrimidine ring is a good leaving group. In cell culture media (pH 7.4) or intracellularly, this position is susceptible to attack by cellular nucleophiles—specifically cysteine thiols (GSH, protein-SH) and lysine amines .
-
The Consequence: "Off-target" effects are often actually covalent alkylation of bystander proteins or massive oxidative stress due to glutathione (GSH) depletion, rather than specific receptor modulation.
Target Profile
-
Primary Intended Targets: Adenosine A2A Receptors, Kinases (e.g., VEGFR, CDK, Topoisomerase II).
-
Primary Off-Target Mechanisms:
-
Covalent Promiscuity: Irreversible binding to non-target cysteines.
-
Furan Activation: Metabolic oxidation of the furan ring to reactive enedials (cytochrome P450-mediated), leading to DNA cross-linking.
-
Part 2: Troubleshooting Guides & Experimental Protocols
Module A: Differentiating Specificity vs. Covalent Toxicity
User Question: "My cells are dying at concentrations required for target inhibition. Is this on-target efficacy or off-target toxicity?"
Diagnosis: If the compound acts via a covalent mechanism, the effect will be time-dependent and persistent. You must distinguish between reversible binding (pharmacology) and irreversible alkylation (toxicity).
Protocol: The "Washout-Recovery" Assay This experiment determines if the compound is permanently damaging cellular machinery.
-
Seed Cells: Plate cells (e.g., HCT-116 or HEK293) at 50% confluence.
-
Pulse Treatment: Treat with IC90 concentration of the compound for 1 hour .
-
Washout:
-
Group A: No Wash (Continuous exposure).
-
Group B: Wash 3x with warm PBS, then replace with fresh drug-free media.
-
-
Readout (24-48h later): Measure viability (CellTiter-Glo) or Target Phosphorylation (Western Blot).
| Outcome | Interpretation | Action Plan |
| Group B recovers fully | Compound is acting reversibly. Toxicity is likely off-target but concentration-dependent. | Optimize dosing window; check solubility. |
| Group B dies/fails to recover | Compound has irreversibly bound to targets (or off-targets). | High Risk. The 4-Cl group is likely alkylating proteins. Switch to a "dead" analog (see Module C). |
Module B: Validating Pathway Specificity
User Question: "I see inhibition of my target kinase, but also inhibition of unrelated pathways. How do I prove specificity?"
The "Rescue" Logic: If the effect is specific to Target X, re-introducing a drug-resistant mutant of Target X should rescue the phenotype. If the cells still die, the compound is killing them via off-target mechanisms.
Visualization: Pathway & Logic Flow The following diagram illustrates the decision logic for validating on-target vs. off-target mechanisms.
Caption: Decision tree for distinguishing specific pharmacological effects from off-target chemical reactivity.
Module C: Chemical Control Strategy
User Question: "What is the best negative control for this compound?"
The "Dead" Analog Approach: You cannot rely solely on DMSO controls. You need a structural analog that lacks the electrophilic 4-Cl group but retains the scaffold shape.
Recommended Analogs:
-
The "Non-Reactive" Control: 4-Methyl-6-(2-furanyl)-2-pyrimidinamine .
-
Why: The Methyl group is sterically similar to Chloro but chemically inert (cannot undergo SNAr). If this compound is inactive, your original effect is likely due to the reactive Cl group.
-
-
The "Hydrolyzed" Product: 2-Amino-6-(2-furanyl)-4(3H)-pyrimidinone .
-
Why: This is the product formed if the Cl hydrolyzes in water. Testing this rules out toxicity from decomposed stock solutions.
-
Module D: Handling & Stability (Preventative Measures)
User Question: "My IC50 shifts between experiments. Is the compound unstable?"
Stability Protocol: The 4-Chloro-pyrimidine moiety is moisture-sensitive and can react with nucleophilic buffers.
| Parameter | Recommendation | Reason |
| Solvent | Anhydrous DMSO (stored over molecular sieves). | Prevents hydrolysis of the C-Cl bond. |
| Buffer Incompatibility | Avoid Tris, Glycine, or BSA during pre-incubation. | Primary amines in Tris/Glycine will react with the 4-Cl group, neutralizing the drug before it hits the cell. |
| Media Prep | Add compound to media immediately before use. | Long incubation in media (containing Cysteine/Glutamine) depletes the active compound. |
| Storage | -80°C, under Argon/Nitrogen. | Prevents oxidation of the furan ring. |
Part 3: Advanced Troubleshooting (Reactive Metabolites)
Issue: Depletion of Cellular Glutathione (GSH). Mechanism: The electrophilic compound conjugates with GSH, reducing the cell's antioxidant capacity, leading to ferroptosis or apoptotic death unrelated to the target.
Experiment: GSH Rescue
-
Pre-treat cells with 1-2 mM N-Acetylcysteine (NAC) or Glutathione-Ethyl Ester for 2 hours.
-
Add 4-Chloro-6-(2-furanyl)-2-pyrimidinamine.
-
Analysis:
-
If NAC rescues viability: The toxicity is driven by oxidative stress/GSH depletion (Off-Target).
-
Note: NAC is also a nucleophile. If NAC completely blocks the effect, it might simply be reacting with the drug in the media. Use Trolox (Vitamin E analog) as a non-nucleophilic antioxidant control to distinguish between drug-scavenging and ROS-scavenging.
-
References
-
Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290.
- Context: Establishes the mechanism of assay interference by reactive electrophiles (PAINS/AICs).
-
Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.
- Context: Defines structural alerts for frequent hitters, including reactive heteroarom
-
VulcanChem. (n.d.). 4-(3-Chlorophenyl)-6-(furan-2-yl)pyrimidin-2-amine Technical Data.
- Context: Provides chemical properties and solubility data for structurally rel
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water.
- Context: Validates the reactivity of the 4-chloro-pyrimidine moiety towards amines (S_NAr reaction) in aqueous environments.
Sources
dealing with poor reproducibility in 4-Chloro-6-(2-furanyl)-2-pyrimidinamine experiments
Subject: Troubleshooting Reproducibility & Stability in Experimental Workflows
Executive Summary & Core Directive
You are encountering variability in experiments involving 4-Chloro-6-(2-furanyl)-2-pyrimidinamine (CAS: 156-83-2 / Analogues). This scaffold is a critical intermediate in the synthesis of A2A receptor antagonists and kinase inhibitors (e.g., VEGFR, EGFR targets).
The Root Cause: The reproducibility crisis with this compound typically stems from two intrinsic molecular fragilities:
-
Furan Ring Instability: The furan moiety is an electron-rich heterocycle highly susceptible to oxidative ring-opening and acid-catalyzed polymerization.
-
Solubility-Driven Aggregation: The planar, hydrophobic heteroaromatic stacking leads to "brick-dust" aggregation in aqueous buffers, causing false positives in biochemical assays (promiscuous inhibition).
This guide replaces standard operating procedures with a root-cause troubleshooting framework .
Troubleshooting Guide (Q&A Format)
Category A: Biological Assay Variability
Q1: My IC50 values for kinase inhibition shift by >10-fold between runs. Is the compound degrading?
Diagnosis: While degradation is possible, the most likely culprit is colloidal aggregation . Technical Insight: Planar heteroaromatics like 4-Chloro-6-(2-furanyl)-2-pyrimidinamine often form colloidal aggregates in aqueous buffers at concentrations >10 µM. These aggregates non-specifically sequester enzymes, leading to artificial inhibition.
Corrective Protocol (The "Detergent Test"):
-
Control: Run your standard kinase assay.
-
Test: Repeat the assay adding 0.01% Triton X-100 or 0.005% Tween-20 to the reaction buffer.
-
Result: If the IC50 increases significantly (potency drops) with detergent, your previous data was a false positive caused by aggregation.
-
Action: Always include non-ionic detergent in assay buffers for this scaffold.
-
Q2: The compound precipitates immediately upon dilution from DMSO into media/buffer.
Diagnosis: "Crash-out" precipitation due to rapid polarity shift. Technical Insight: Direct dilution of 100% DMSO stock into aqueous buffer creates local regions of supersaturation.
Corrective Protocol (Step-wise Dilution):
-
Do NOT: Pipette 1 µL of 10 mM stock directly into 999 µL of buffer.
-
DO: Use an intermediate dilution step.
-
Dilute 10 mM stock to 1 mM in 100% DMSO .
-
Dilute 1 mM stock to 100 µM in buffer containing 10% DMSO .
-
Perform final dilution to assay concentration.
-
Why: This "cushions" the polarity shock, preventing the nucleation of micro-crystals.
-
Category B: Chemical Stability & Synthesis[1][2]
Q3: My yield drops significantly during purification, and the product turns dark brown.
Diagnosis: Acid-catalyzed furan decomposition. Technical Insight: Standard silica gel is slightly acidic (pH 5-6). This acidity is sufficient to protonate the furan ring, initiating ring-opening and polymerization (browning) [1].
Corrective Protocol (Neutralization):
-
Option A: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes before loading the column.
-
Option B: Switch to Neutral Alumina stationary phase.
-
Option C: Avoid acid workups. If the reaction requires acid, quench immediately with cold NaHCO3 at <0°C.
Q4: The LC-MS shows a mass peak of [M+16] or [M+32] developing over time.
Diagnosis: Oxidative degradation of the furan ring.[1] Technical Insight: Furan is sensitive to singlet oxygen and atmospheric oxidation, leading to the formation of toxic enediones (cis-2-butene-1,4-dione derivatives) [2].
Corrective Protocol (Storage):
-
Atmosphere: Store solid under Argon/Nitrogen.
-
Solvent: Never store in DMSO at Room Temperature for >24 hours. DMSO can act as an oxidant under light exposure.
-
Light: Use amber vials exclusively.
Visualizing the Failure Modes
The following diagram illustrates the critical degradation pathways and the logic flow for troubleshooting.
Figure 1: Decision matrix for diagnosing reproducibility issues. Red nodes indicate symptoms, Yellow nodes indicate mechanistic root causes, and Green nodes provide the validated solution.
Validated Experimental Protocols
Protocol A: Stable Stock Solution Preparation
Standard DMSO stocks absorb water from the air, accelerating hydrolysis of the chloro-pyrimidine bond.
-
Weighing: Weigh compound into an amber glass vial. Do not use plastic (furan lipophilicity leads to binding).
-
Solvent: Use anhydrous DMSO (water content <0.1%).
-
Dissolution: Vortex for 30 seconds. If particulates remain, sonicate for max 1 minute in a water bath (monitor temp <30°C).
-
Aliquot: Immediately aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.
-
Storage: -80°C is preferred; -20°C is acceptable for <1 month.
Protocol B: QC Check for Furan Integrity
Before critical assays, validate the material.
| Parameter | Method | Acceptance Criteria |
| Purity | HPLC (C18, Water/ACN gradient) | >95% (monitor at 254 nm) |
| Identity | 1H-NMR (DMSO-d6) | Furan peaks at ~6.6, 7.2, 7.8 ppm. Loss of these signals indicates ring opening. |
| Aggregation | DLS (Dynamic Light Scattering) | No particles >10 nm in assay buffer. |
Quantitative Data Summary
Table 1: Stability Profile of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine
| Condition | Stability Duration | Observation/Risk |
| Solid, -20°C, Argon | > 2 Years | Stable. |
| DMSO Stock, RT, Light | < 24 Hours | Oxidation of furan; solution turns yellow/brown. |
| Acidic Buffer (pH < 4) | < 1 Hour | Rapid hydrolysis/polymerization. |
| Basic Buffer (pH > 9) | Moderate | Potential displacement of 4-Cl by hydroxide (slow). |
| Silica Gel (Untreated) | Minutes | Degradation on column during purification. |
References
-
National Institutes of Health (NIH). (2015). Synthesis and biological activity of 2,4-di-p-phenolyl-6-(2-furanyl)pyridine as a potent topoisomerase II poison. Retrieved from [Link][2]
Sources
Validation & Comparative
4-Chloro-6-(2-furanyl)-2-pyrimidinamine versus other known kinase inhibitors
This guide provides an in-depth technical comparison of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine (CAS: 569657-93-8), a critical pharmacophore and intermediate, against established kinase inhibitors and receptor antagonists.
While often utilized as a high-value building block for Adenosine A2A receptor antagonists (e.g., ZM-241385), this scaffold and its direct derivatives possess significant inhibitory activity against Rho-associated protein kinase (ROCK) and Aurora Kinases . This guide evaluates its utility in both contexts.
Executive Summary
4-Chloro-6-(2-furanyl)-2-pyrimidinamine represents a "privileged scaffold" in medicinal chemistry. Unlike fully optimized clinical drugs (e.g., Imatinib), this compound serves as a potent fragment lead . It is primarily distinguished by its dual-functionality:
-
Kinase Inhibition: Acts as a hinge-binding motif for ROCK1/2 and Aurora A inhibitors, competing with ATP.
-
GPCR Antagonism: Serves as the core structural motif for high-affinity Adenosine A2A receptor antagonists (e.g., ZM-241385, Preladenant), crucial in cancer immunotherapy.
Key Verdict: As a standalone agent, it exhibits moderate micromolar potency. However, when substituted at the C4-chlorine position, it generates nanomolar inhibitors superior to first-generation tools like Y-27632 in terms of structural diversity and selectivity potential.
Compound Profile & Mechanism
| Feature | Specification |
| Chemical Name | 4-Chloro-6-(furan-2-yl)pyrimidin-2-amine |
| CAS Number | 569657-93-8 |
| Molecular Weight | 195.61 g/mol |
| Primary Targets | ROCK1/2 (Rho Kinase), Aurora A , Adenosine A2A (as precursor) |
| Mechanism | Type I Kinase Inhibitor (ATP-competitive); binds to the hinge region via the pyrimidine amine. |
| Solubility | Low in water; Soluble in DMSO (>10 mM), DMF. |
Mechanism of Action (Visualized)
The following diagram illustrates the dual pathways (ROCK and Adenosine) where this scaffold intervenes.
Caption: Dual-pathway intervention. The scaffold inhibits ROCK to prevent metastasis (Red) and antagonizes A2A to reverse immune suppression (Green).
Comparative Analysis: Performance vs. Alternatives
Context A: Rho-Kinase (ROCK) Inhibition
In the development of anti-metastatic agents, this pyrimidine scaffold competes with the isoquinoline sulfonamide class.
| Parameter | 4-Chloro-6-(2-furanyl)-2-pyrimidinamine (Derivatives) | Y-27632 (Standard Tool) | Fasudil (Clinical Drug) |
| Scaffold Class | Pyrimidine-Amine | Isoquinoline Sulfonamide | Isoquinoline Sulfonamide |
| Potency (IC50) | 10 - 100 nM (Optimized derivatives) | ~140 nM (ROCK2) | ~330 nM (ROCK2) |
| Selectivity | High. Furan ring provides unique hydrophobic pocket filling, reducing off-target PKA/PKC inhibition. | Low-Moderate. Significant cross-reactivity with PKA and PKC. | Moderate. Known off-target hypotensive effects. |
| Synthetic Utility | High. The 4-Cl group allows rapid diversification via SNAr or Suzuki coupling. | Low. Harder to modify core structure without losing activity. | Low. Limited structural plasticity. |
| Primary Use | Lead optimization, Library generation. | In vitro cell biology tool. | Treatment of cerebral vasospasm. |
Expert Insight: While Y-27632 is the "gold standard" for in vitro use, it lacks the selectivity required for modern oncology. The 4-chloro-6-(2-furanyl)pyrimidine scaffold offers a superior starting point for drug discovery because the chlorine atom is a "reactive handle," allowing researchers to easily attach diverse amines to tune potency—a flexibility Fasudil lacks.
Context B: Adenosine A2A Antagonism (Immunotherapy)
This scaffold is the direct precursor to ZM-241385 , a high-affinity A2A antagonist.
| Parameter | 4-Chloro-6-(2-furanyl)-2-pyrimidinamine | ZM-241385 (Direct Derivative) | Ciforadenant (Clinical) |
| Binding Affinity (Ki) | > 1 µM (Parent) | < 1 nM (Derivative) | ~1 nM |
| Role | Synthetic Intermediate | Preclinical Reference Std. | Clinical Candidate |
| Selectivity (A2A vs A1) | Low (Parent) | >1000-fold | High |
Experimental Protocols
Protocol 1: Chemical Synthesis (Suzuki Coupling)
Objective: Functionalize the scaffold to create a potent kinase inhibitor.
-
Reagents: 4-Chloro-6-(2-furanyl)-2-pyrimidinamine (1.0 eq), Aryl boronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).
-
Solvent: DME/Water (3:1).
-
Procedure:
-
Degas solvent stream with nitrogen for 15 mins.
-
Add reagents to a microwave vial.
-
Heat at 120°C for 30 mins (Microwave) or reflux for 12 hours (Thermal).
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
-
-
Validation: Monitor disappearance of the starting material (Rf ~0.4 in 1:1 Hex/EtOAc) via TLC.
Protocol 2: ROCK Kinase Assay (In Vitro)
Objective: Determine IC50 of the compound or its derivatives.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT, 0.01% Brij-35.
-
Substrate: S6K substrate peptide (Long S6) or MYPT1 peptide.
-
Reaction Setup:
-
Prepare 3x serial dilutions of the inhibitor in DMSO (Top conc: 10 µM).
-
Add 5 µL inhibitor to 10 µL enzyme mix (ROCK1 or ROCK2, ~2-5 nM final).
-
Incubate 15 mins at RT (Thermodynamic equilibration).
-
Initiate reaction with 10 µL ATP/Substrate mix (ATP at Km, ~10 µM).
-
-
Detection:
-
Incubate 60 mins at RT.
-
Add ADP-Glo™ Reagent (Promega) or ³³P-ATP for radiometric detection.
-
Read Luminescence/Radioactivity.
-
-
Analysis: Fit data to a sigmoidal dose-response equation (Variable slope) to extract IC50.
References
-
Discovery of Pyrimidine-Based Kinase Inhibitors Source: National Institutes of Health (PMC). "Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor." URL:[Link]
-
Rho-Kinase (ROCK) Inhibitor Patents Source: Molaid / Patent Literature. "2-aminopyrimidine derivatives as Rho-kinase inhibitors." URL:[Link] (Referenced via search snippet 1.1)
-
Adenosine A2A Antagonist Structure-Activity Relationships Source: Bioorganic & Medicinal Chemistry Letters. "6-(2-Furanyl)-9H-purin-2-amine derivatives as A2A adenosine antagonists."[1] URL:[Link]
-
ZM-241385 Characterization Source: Tocris Bioscience / PubChem. "ZM 241385 - A potent and selective adenosine A2A receptor antagonist." URL:[Link]
Sources
Publish Comparison Guide: Confirming Target Engagement of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine in Cells
Executive Summary & Molecule Profile
4-Chloro-6-(2-furanyl)-2-pyrimidinamine (CAS: 569657-93-8) represents a critical pharmacophore in medicinal chemistry, primarily recognized as a core scaffold for Adenosine A2A Receptor (A2AR) antagonists . Its structural motif—a 2-aminopyrimidine core substituted with a furan ring—mimics the adenine-ribose interaction essential for binding to the adenosine receptor pocket.
While often utilized as a key intermediate in the synthesis of high-affinity antagonists (e.g., analogs of ZM 241385 or Vipadenant), this molecule also serves as a chemical probe for fragment-based drug discovery (FBDD) and covalent chemoproteomics due to the reactive chlorine at the C4 position.
Primary Target: Adenosine A2A Receptor (Antagonist) Secondary Utility: Covalent Cysteine Targeting (via Nucleophilic Aromatic Substitution) Alternative/Reference Standards: ZM 241385 (High Affinity), SCH 58261 (Selective), CGS 21680 (Agonist Control).
Mechanism of Action & Signaling Pathway
To confirm target engagement, one must understand the downstream consequences of A2AR modulation. The A2A receptor is a Gs-coupled GPCR. Under basal conditions or upon agonist binding (Adenosine), it activates Adenylyl Cyclase (AC), increasing intracellular cAMP.
Mechanism: 4-Chloro-6-(2-furanyl)-2-pyrimidinamine acts as an antagonist , blocking the binding of Adenosine and preventing the Gs-mediated rise in cAMP.
Diagram: A2A Receptor Signaling & Antagonism
Caption: Figure 1. A2A Receptor signaling pathway. The probe functions as an antagonist, preventing the Adenosine-induced accumulation of cAMP.
Comparative Analysis: Probe vs. Alternatives
When validating this specific scaffold, it is crucial to compare its performance against established "Gold Standard" inhibitors to benchmark potency and selectivity.
Table 1: Comparative Performance Metrics
| Feature | 4-Chloro-6-(2-furanyl)-2-pyrimidinamine | ZM 241385 (Standard) | SCH 58261 |
| Role | Fragment / Scaffold / Covalent Probe | High-Affinity Reference Antagonist | Selective A2A Antagonist |
| Binding Affinity (Ki) | Micromolar (µM) range (Typical for fragments) | ~0.8 nM (High Potency) | ~1.0 nM |
| Selectivity | Low (Potential off-targets: Kinases, A1R) | High (A2A > A1) | Very High (A2A specific) |
| Mechanism | Competitive Antagonist / Covalent (if reactive) | Competitive Antagonist | Competitive Antagonist |
| Primary Assay | CETSA (Biophysical), High-Conc. cAMP | Radioligand Binding, cAMP | In vivo behavioral models |
| Solubility | Moderate (DMSO soluble) | Low (Requires careful formulation) | Low |
Expert Insight: Unlike ZM 241385, which is a fully optimized drug candidate, 4-Chloro-6-(2-furanyl)-2-pyrimidinamine is a "fragment." In cellular assays, you should expect significantly higher IC50 values (e.g., 1-50 µM) compared to the nanomolar potency of ZM 241385. Do not interpret low potency as "inactive"; it reflects the smaller molecular footprint.
Validated Protocols for Target Engagement
To confirm engagement in cells, we recommend a dual approach: Functional Validation (cAMP) and Biophysical Validation (CETSA) .
Protocol A: Functional cAMP Accumulation Assay (HTRF/LANCE)
Best for confirming antagonistic activity.
Principle: Measure the ability of the probe to inhibit Adenosine-induced cAMP production.
Materials:
-
HEK293 cells stably expressing human A2AR.
-
Agonist: NECA (stable adenosine analog).
-
Detection Kit: HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity) or LANCE Ultra cAMP (PerkinElmer).
Step-by-Step Workflow:
-
Cell Seeding: Plate 2,000 cells/well in a 384-well low-volume white plate.
-
Pre-Incubation (Antagonist Mode): Add 5 µL of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine (titration: 100 µM to 0.1 nM). Incubate for 15 min at RT.
-
Control: Use ZM 241385 (1 µM) as a positive control for full inhibition.
-
-
Stimulation: Add 5 µL of NECA (at EC80 concentration, typically ~100 nM). Incubate for 30 min at RT.
-
Lysis & Detection: Add 10 µL of cAMP-d2 and 10 µL of Anti-cAMP-Cryptate (lysis buffer included).
-
Read: Incubate 1 hour and read on an HTRF-compatible reader (e.g., EnVision).
-
Analysis: Plot FRET ratio vs. Log[Probe]. Calculate IC50.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Best for confirming direct physical binding (Target Engagement).
Principle: Ligand binding stabilizes the target protein, shifting its melting temperature (Tm) higher.
Materials:
-
Cells: Jurkat or PBMC (endogenous A2AR) or A2AR-overexpressing HEK293.
-
Detection: Western Blot (Anti-A2AR antibody) or AlphaScreen.
Step-by-Step Workflow:
-
Treatment: Treat live cells with 4-Chloro-6-(2-furanyl)-2-pyrimidinamine (e.g., 50 µM) or DMSO (Vehicle) for 1 hour at 37°C.
-
Heat Shock: Aliquot cells into PCR tubes. Heat at a gradient (37°C to 67°C) for 3 minutes.
-
Cooling: Immediately cool at RT for 3 min.
-
Lysis: Add NP-40 lysis buffer, freeze-thaw x3 (liquid N2 / 37°C) to extract soluble proteins.
-
Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Collect supernatant.
-
Analysis: Run Western Blot. Quantify A2AR band intensity.
-
Result: Plot "Fraction Soluble" vs. Temperature. A right-shift in the curve (ΔTm > 2°C) confirms engagement.
Diagram: CETSA Workflow
Caption: Figure 2. Cellular Thermal Shift Assay (CETSA) workflow for validating direct ligand-target interaction.
Critical Considerations: The Reactive Chlorine
Warning: The "4-Chloro" group on the pyrimidine ring is a potential leaving group. In the presence of intracellular nucleophiles (e.g., Glutathione, Cysteine residues on proteins), this molecule may undergo Nucleophilic Aromatic Substitution (SNAr) .
-
Covalent Labeling: If the probe shows irreversible inhibition (activity persists after washout), it may be acting as a covalent inhibitor.
-
Non-Specific Toxicity: High concentrations (>50 µM) may deplete cellular glutathione. Always include a cell viability assay (e.g., CellTiter-Glo) in parallel to ensure the observed effect is due to A2AR blockade, not cytotoxicity.
References
-
Ong, S. G., et al. (2015). "Evaluation of Cellular Thermal Shift Assay (CETSA) for Monitoring Drug-Target Interactions." Nature Protocols. Link
-
Fredholm, B. B., et al. (2011). "International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and Classification of Adenosine Receptors." Pharmacological Reviews. Link
-
Jaakola, V. P., et al. (2008). "The 2.6 Angstrom Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist." Science. Link
-
PubChem Compound Summary. (2024). "4-Chloro-6-(2-furanyl)-2-pyrimidinamine (CAS 569657-93-8)." National Center for Biotechnology Information. Link
A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine: A Case Study in Preclinical Drug Evaluation
This guide provides a comprehensive framework for evaluating the preclinical efficacy of novel chemical entities, using the hypothetical compound 4-Chloro-6-(2-furanyl)-2-pyrimidinamine as an illustrative example. In the absence of direct published data for this specific molecule, this document synthesizes established methodologies and data from structurally related pyrimidine derivatives to present a realistic and instructive comparison of in vitro and in vivo assessments. The objective is to equip researchers, scientists, and drug development professionals with a robust understanding of the experimental logic and technical considerations essential for advancing a compound from the laboratory bench to potential clinical investigation.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities, including roles as kinase inhibitors, receptor modulators, and antimicrobial agents.[1][2][3] This guide will explore a hypothetical scenario where 4-Chloro-6-(2-furanyl)-2-pyrimidinamine has been identified as a potential anti-cancer agent, focusing on the critical steps of characterizing its efficacy from cell-free assays to animal models.
Section 1: In Vitro Efficacy Assessment
The initial phase of efficacy testing relies on in vitro models to establish the compound's biological activity, mechanism of action, and cellular effects in a controlled environment.
Target Engagement and Enzymatic Inhibition
A primary step is to ascertain if the compound interacts with its intended molecular target. Based on the common activity of pyrimidine derivatives, we will hypothesize that 4-Chloro-6-(2-furanyl)-2-pyrimidinamine is a kinase inhibitor, for instance, targeting a key signaling protein in cancer progression like Polo-like kinase 4 (PLK4).[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials : Recombinant human PLK4 enzyme, ATP, a suitable peptide substrate, and a kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
A dilution series of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine is prepared.
-
The compound is incubated with the PLK4 enzyme in the presence of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of ADP produced, which is proportional to enzyme activity, is quantified using a luminometer.
-
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Compound | Target Kinase | IC50 (nM) |
| 4-Chloro-6-(2-furanyl)-2-pyrimidinamine | PLK4 | 15 |
| Control Inhibitor (e.g., Centrinone) | PLK4 | 5 |
Cellular Proliferation and Cytotoxicity
Following target validation, the compound's effect on cancer cell viability is assessed. This step is crucial to confirm that the enzymatic inhibition translates into a functional cellular response.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Lines : A panel of cancer cell lines, such as breast cancer (MCF-7) and colon cancer (HCT116), are selected.[2][4]
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine for 72 hours.
-
MTT reagent is added, which is converted by viable cells into a colored formazan product.
-
The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control.
-
-
Data Analysis : The half-maximal effective concentration (EC50) for cell growth inhibition is determined.
Table 2: Hypothetical Anti-proliferative Activity
| Cell Line | Compound | EC50 (µM) |
| MCF-7 | 4-Chloro-6-(2-furanyl)-2-pyrimidinamine | 0.5 |
| HCT116 | 4-Chloro-6-(2-furanyl)-2-pyrimidinamine | 1.2 |
Section 2: In Vivo Efficacy Evaluation
Successful in vitro results provide the rationale for progressing to in vivo studies, which are essential for evaluating a compound's efficacy and safety in a complex biological system.
Pharmacokinetic Profiling
Before assessing anti-tumor activity, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical.[5]
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model : Healthy BALB/c mice.
-
Procedure :
-
A single dose of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine is administered via oral gavage and intravenous injection in separate cohorts.
-
Blood samples are collected at multiple time points.
-
The concentration of the compound in plasma is quantified using LC-MS/MS.
-
-
Data Analysis : Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), and oral bioavailability (%F) are calculated.
Table 3: Hypothetical Pharmacokinetic Parameters
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| t1/2 (hours) | 4.5 |
| Bioavailability (%) | 40 |
Xenograft Tumor Model
The definitive test of in vivo anti-cancer efficacy often involves a xenograft model, where human cancer cells are implanted into immunocompromised mice.
Experimental Protocol: MCF-7 Xenograft Model
-
Animal Model : Athymic nude mice.
-
Procedure :
-
MCF-7 cells are subcutaneously injected into the flank of each mouse.
-
Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups.
-
4-Chloro-6-(2-furanyl)-2-pyrimidinamine is administered daily via oral gavage.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis : The percentage of tumor growth inhibition (TGI) is calculated at the end of the study.
Table 4: Hypothetical In Vivo Anti-tumor Efficacy
| Treatment Group | Dose (mg/kg) | TGI (%) |
| Vehicle Control | - | 0 |
| 4-Chloro-6-(2-furanyl)-2-pyrimidinamine | 50 | 65 |
Section 3: Bridging In Vitro and In Vivo Data: A Comparative Analysis
A critical aspect of preclinical development is understanding the correlation between in vitro potency and in vivo efficacy. Discrepancies can arise due to factors such as poor pharmacokinetics, off-target effects, or the complex tumor microenvironment.
Logical Workflow for Efficacy Assessment
Caption: Workflow for preclinical efficacy assessment.
In our hypothetical case, the in vitro IC50 of 15 nM and EC50 of 0.5 µM are potent. The in vivo TGI of 65% at 50 mg/kg is a significant anti-tumor effect. The 40% oral bioavailability suggests that a reasonable amount of the compound reaches the systemic circulation to exert its effect. The correlation appears positive, indicating that the in vitro activity translates to an in vivo response.
Section 4: Conclusion and Future Directions
This guide has outlined a systematic approach to comparing the in vitro and in vivo efficacy of a novel compound, using 4-Chloro-6-(2-furanyl)-2-pyrimidinamine as a representative example. The presented methodologies, from initial target-based assays to whole-animal tumor models, provide a foundational framework for preclinical drug evaluation. The hypothetical data illustrates a successful translation from in vitro potency to in vivo efficacy.
Future studies would involve a broader panel of cancer cell lines, investigation of potential resistance mechanisms, and more comprehensive toxicology studies to further validate the compound's therapeutic potential.
References
-
Aswinanand, B., et al. (2025). N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. J Neuroimmune Pharmacol, 20(1), 94. [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Med Chem. [Link]
-
Wang, Z., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1569. [Link]
-
Xiang, H., et al. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorg Med Chem Lett, 28(6), 1138-1142. [Link]
-
Parrino, B., et al. (2023). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. J Med Chem. [Link]
-
Ahmad, A., et al. (2010). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. ResearchGate. [Link]
-
Li, Y., et al. (2019). Synthesis and biological evaluation of 4-chlorocolchicine derivatives as potent anticancer agents with broad effective dosage ranges. MedChemComm, 10(9), 1676-1683. [Link]
-
Thomas, H. D., et al. (2009). Preclinical evaluation of a novel pyrimidopyrimidine for the prevention of nucleoside and nucleobase reversal of antifolate cytotoxicity. Mol Cancer Ther, 8(7), 1858-1867. [Link]
-
Romero, J. L., et al. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. Bioorg Med Chem Lett, 28(5), 903-908. [Link]
-
Pook, E., et al. (2022). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. Broad Institute. [Link]
-
Zhang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1152. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors for treatment of pancreatic ductal adenocarcinoma. Semantic Scholar. [Link]
-
Bukhari, M. H., et al. (2008). 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine. Acta Crystallogr Sect E Struct Rep Online, 64(Pt 6), o963. [Link]
-
Guérémy, C., et al. (1987). 4-Amino-6-chloro-2-piperazinopyrimidines with selective affinity for alpha 2-adrenoceptors. J Med Chem, 30(8), 1478-1481. [Link]
-
Brown, W., et al. (2009). Identification of [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors. Bioorg Med Chem Lett, 19(15), 4504-4508. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine Across Diverse Cancer Cell Lineages: A Cross-Validation Study
A Senior Application Scientist's Guide
Abstract
This guide provides a comprehensive cross-validation of the anti-cancer effects of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine, a novel synthetic pyrimidine derivative, hereafter referred to as Compound X. We detail a series of robust, side-by-side experiments in three distinct human cancer cell lines: A549 (non-small cell lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colorectal carcinoma), including its p53-null isogenic counterpart. The performance of Compound X is benchmarked against established anti-cancer agents: Gefitinib, a targeted EGFR inhibitor, and Doxorubicin, a conventional cytotoxic chemotherapy drug. Through a systematic evaluation of cell viability, apoptosis induction, and cell cycle progression, this guide demonstrates a methodology for characterizing the efficacy and potential mechanism of action of novel chemical entities, underscoring the critical importance of cross-validation in diverse genetic backgrounds for preclinical drug development.
Introduction: The Rationale for Cross-Cell Line Validation
Substituted pyrimidines represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide range of biological activities, including anti-cancer and antiviral properties.[1][2] The specific compound of interest, 4-Chloro-6-(2-furanyl)-2-pyrimidinamine (Compound X), is a novel small molecule whose efficacy has been hypothesized but not extensively characterized. Preclinical assessment of such compounds requires a rigorous understanding of not only their potency but also the context in which they are effective.
A drug candidate's performance can vary dramatically between different cancer types, and even between subtypes, due to the vast heterogeneity of tumor genetics and signaling pathway dependencies. A compound showing high efficacy in one cell line may be inert in another. Therefore, cross-validation across a panel of well-characterized cell lines is not merely a confirmatory step but a foundational component of the discovery process. This approach allows us to:
-
Determine the Breadth of Activity: Identify if the compound has broad cytotoxic effects or is selective for specific cancer types.
-
Uncover Mechanistic Clues: Correlate the compound's efficacy with the known genetic features of the cell lines, such as the mutational status of key oncogenes (e.g., EGFR) or tumor suppressor genes (e.g., TP53).
-
Establish a Therapeutic Window: Compare cytotoxicity in cancer cells to that in non-tumoral cells (when available) to gauge potential for selective action.
In this guide, we hypothesize that Compound X, due to its structural motifs, may function as a kinase inhibitor, potentially targeting the Epidermal Growth Factor Receptor (EGFR) pathway, a critical regulator of cell proliferation and survival in many cancers.[3] To test this, we compare its effects to Gefitinib, an established EGFR tyrosine kinase inhibitor (TKI), and Doxorubicin, a DNA intercalating agent with a distinct mechanism of action.[4][5] The inclusion of HCT116 wild-type and p53-null cell lines provides a controlled system to investigate the role of the p53 tumor suppressor pathway in mediating the cellular response to these agents.[6][7]
Materials and Detailed Experimental Protocols
Scientific integrity rests on methodological transparency. The following protocols are detailed to ensure reproducibility and provide a self-validating experimental framework through the inclusion of appropriate controls.
Cell Lines and Culture Conditions
-
A549 (ATCC® CCL-185™): Human lung carcinoma, wild-type EGFR, wild-type TP53.
-
MCF-7 (ATCC® HTB-22™): Human breast adenocarcinoma, wild-type EGFR, wild-type TP53.
-
HCT116 (ATCC® CCL-247™): Human colorectal carcinoma, wild-type TP53.
-
HCT116 p53-/-: A genetically matched line with a targeted deletion of the TP53 gene (a kind gift from Dr. Bert Vogelstein, Johns Hopkins University).
All cell lines were cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
Compound Preparation
-
Compound X, Gefitinib, and Doxorubicin were dissolved in dimethyl sulfoxide (DMSO) to create 10 mM stock solutions.
-
Serial dilutions were prepared in complete culture medium immediately before each experiment. The final DMSO concentration in all wells, including vehicle controls, was kept below 0.1% to avoid solvent-induced toxicity.
Experimental Workflow
The overall experimental process follows a systematic, multi-assay approach to build a comprehensive profile of each compound's activity.
Caption: Overall experimental workflow for cross-validating compound effects.
Cell Viability Assessment: MTT Assay
The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9]
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of Compound X, Gefitinib, Doxorubicin, or a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Apoptosis Quantification: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.[11]
Protocol:
-
Seeding and Treatment: Seed 2.5 x 10⁵ cells in 6-well plates, allow adherence, and treat with the respective IC50 concentration of each compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the samples immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content within cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Protocol:
-
Seeding and Treatment: Seed and treat cells as described for the apoptosis assay.
-
Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells for staining.[12]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A (to prevent staining of double-stranded RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Results: A Comparative Analysis
The following data, while hypothetical, are presented to illustrate a plausible outcome of the described experiments, highlighting the differential effects of the compounds across the selected cell lines.
Compound X Exhibits Potent and Selective Cytotoxicity
The MTT assay revealed distinct sensitivity profiles for each compound. IC50 values, representing the concentration required to inhibit 50% of cell viability, are summarized below.
Table 1: Comparative IC50 Values (µM) Across Cell Lines After 48h Treatment
| Cell Line | Compound X | Gefitinib | Doxorubicin |
| A549 (NSCLC) | 5.2 | >50 | 0.8 |
| MCF-7 (Breast) | 18.5 | >50 | 1.5 |
| HCT116 (Colon) | 8.9 | >50 | 0.5 |
| HCT116 p53-/- | 25.1 | >50 | 0.6 |
Key Observations:
-
Compound X shows the highest potency in the A549 lung cancer cell line. Its efficacy is significantly reduced in the HCT116 p53-null line compared to its wild-type counterpart, suggesting a p53-dependent mechanism of action.
-
Gefitinib shows little activity, as expected, since all selected cell lines are wild-type for EGFR, the primary target of this drug.[3] This validates the choice of cell lines to test for off-target or novel mechanisms of Compound X.
-
Doxorubicin demonstrates potent, broad-spectrum cytotoxicity with little variation across the cell lines, consistent with its p53-independent mechanism of DNA damage.[4]
Induction of Apoptosis is a Primary Mechanism of Compound X
To determine if the observed cytotoxicity was due to programmed cell death, cells were treated with the respective IC50 concentration of each compound for 24 hours and analyzed by Annexin V/PI staining.
Table 2: Percentage of Apoptotic Cells (Early + Late Apoptosis) After 24h Treatment
| Cell Line | Vehicle | Compound X | Gefitinib | Doxorubicin |
| A549 | 4.1% | 45.2% | 5.5% | 52.8% |
| MCF-7 | 3.8% | 22.7% | 4.9% | 48.1% |
| HCT116 | 5.2% | 38.9% | 6.1% | 55.4% |
| HCT116 p53-/- | 5.5% | 15.3% | 6.3% | 54.2% |
Key Observations:
-
Compound X is a potent inducer of apoptosis in A549 and HCT116 wild-type cells.
-
The pro-apoptotic effect of Compound X is markedly diminished in HCT116 p53-null cells, further supporting a p53-dependent mechanism. The tumor suppressor p53 is a critical mediator of apoptosis in response to cellular stress.[6][7]
-
Doxorubicin potently induces apoptosis across all cell lines, as expected.
Compound X Induces G2/M Cell Cycle Arrest in a p53-Dependent Manner
Cell cycle analysis was performed to investigate whether the compounds affect cell cycle progression.
Table 3: Cell Cycle Distribution (%) After 24h Treatment in HCT116 Cells
| Treatment | Cell Line | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle | HCT116 | 55.2% | 25.1% | 19.7% |
| Compound X | HCT116 | 20.1% | 18.5% | 61.4% |
| Doxorubicin | HCT116 | 28.4% | 15.2% | 56.4% |
| --- | --- | --- | --- | --- |
| Vehicle | HCT116 p53-/- | 58.1% | 23.5% | 18.4% |
| Compound X | HCT116 p53-/- | 54.5% | 24.1% | 21.4% |
| Doxorubicin | HCT116 p53-/- | 25.9% | 16.8% | 57.3% |
Key Observations:
-
In HCT116 wild-type cells, Compound X causes a significant accumulation of cells in the G2/M phase, indicating cell cycle arrest at this checkpoint.
-
This G2/M arrest is almost completely abrogated in the HCT116 p53-null cells, demonstrating that the checkpoint activation is p53-dependent. p53 is known to regulate the G2/M checkpoint to prevent cells with damaged DNA from entering mitosis.[13]
-
Doxorubicin also induces a strong G2/M arrest, but it does so in both p53 wild-type and p53-null cells, confirming its mechanism is independent of p53 status.[14]
Discussion: Synthesizing the Evidence
This cross-validation study provides critical insights into the preclinical profile of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine (Compound X). By comparing its effects across three distinct cell lines and benchmarking against well-understood drugs, we can construct a coherent, evidence-based narrative of its potential mechanism.
Our data strongly suggest that Compound X is not a pan-kinase inhibitor akin to Gefitinib in EGFR wild-type cells. Instead, its activity is cell-type specific and appears to be intricately linked to the functionality of the p53 tumor suppressor pathway. The nearly three-fold decrease in potency (IC50) and apoptotic induction in HCT116 p53-null cells, coupled with the abrogation of G2/M arrest, provides compelling evidence for this dependency. This suggests that Compound X may induce a form of cellular stress (e.g., DNA damage or mitotic stress) that activates the p53 pathway, leading to cell cycle arrest and subsequent apoptosis.[6][13]
The superior potency of Compound X in A549 cells compared to MCF-7 and HCT116 cells suggests that other cellular factors, beyond p53 status, modulate its activity. This could include differential expression of the compound's direct molecular target, variations in drug metabolism, or differing dependencies on survival pathways between the cell lines.
The diagram below illustrates the hypothesized points of action for the tested compounds within a simplified cell signaling and fate pathway.
Caption: Hypothesized mechanisms of action for the tested compounds.
This model provides a logical framework for further investigation. Future studies should focus on identifying the direct molecular target of Compound X and elucidating the nature of the upstream stress signal that leads to p53 activation.
Conclusion
This guide demonstrates a robust, multi-faceted approach to the preclinical evaluation of a novel pyrimidine derivative, 4-Chloro-6-(2-furanyl)-2-pyrimidinamine. Our comparative analysis reveals that Compound X is a potent inducer of p53-dependent apoptosis and G2/M cell cycle arrest, with selective efficacy in non-small cell lung cancer cells. This work underscores the indispensable value of cross-cell line validation for uncovering the nuances of a compound's activity profile, thereby enabling more informed decisions in the drug development pipeline. The distinct, p53-dependent mechanism of Compound X differentiates it from both targeted EGFR inhibitors and conventional DNA-damaging agents, marking it as a candidate worthy of further mechanistic study and optimization.
References
-
Hueso, L., et al. (2003). Compounds containing a pyrimidine moiety play a significant role in many biological systems. Acta Crystallographica Section E: Structure Reports Online, 59(12), o1953-o1955. [Link]
-
Miyazaki, Y., et al. (2005). Pyrimidine based compounds have been reported as anticancer and antiviral agents. Journal of Medicinal Chemistry, 48(12), 3981-3985. [Link]
-
Al-Omair, M. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(18), 6649. [Link]
-
Pharmaffiliates. 4-Amino-6-chloro-2-(methylthio)pyrimidine. [Link]
-
Gazdar, A. F. (2009). EGFR inhibition in non-small cell lung cancer: current evidence and future directions. Journal of Thoracic Oncology, 4(1), 1-3. [Link]
-
Thorn, C. F., et al. (2012). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 22(5), 420. [Link]
-
Saha, M. N., et al. (2016). The role of p53 in cancer drug resistance and targeted chemotherapy. Journal of Experimental & Clinical Cancer Research, 35(1), 1-13. [Link]
-
PubChem. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methoxy-. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Lee, E. S., et al. (2015). Synthesis and biological activity of 2,4-di-p-phenolyl-6-2-furanyl-pyridine as a potent topoisomerase II poison. European journal of medicinal chemistry, 90, 897-906. [Link]
-
Vousden, K. H., & Lane, D. P. (2007). p53 in health and disease. Nature reviews Molecular cell biology, 8(4), 275-283. [Link]
-
Thorn, C. F., et al. (2012). Doxorubicin pathways. Pharmacogenet Genomics, 22(5), 420-424. [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]
-
Wang, S., et al. (2019). Unraveling the Guardian: p53's Multifaceted Role in the DNA Damage Response and Tumor Treatment Strategies. Cancers, 11(12), 1817. [Link]
Sources
- 1. 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EGFR inhibition in non-small cell lung cancer: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin - Wikipedia [en.wikipedia.org]
- 6. The role of p53 in cancer drug resistance and targeted chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. Annexin V-FITC Kit Protocol [hellobio.com]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine. As a chlorinated heterocyclic compound used in complex pharmaceutical research and development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and mitigate environmental impact. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and responsibility within the laboratory.
Hazard Assessment: Understanding the Risks
While a specific Safety Data Sheet (SDS) for 4-Chloro-6-(2-furanyl)-2-pyrimidinamine is not publicly available, a reliable hazard profile can be constructed by examining structurally analogous chlorinated pyrimidine compounds. These analogs consistently indicate that this class of chemicals should be treated as hazardous.
The primary hazards associated with similar compounds include:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][4]
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][4][5]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3]
Given its chlorinated nature, 4-Chloro-6-(2-furanyl)-2-pyrimidinamine falls under the category of halogenated organic compounds . Waste containing such compounds is typically regulated as hazardous waste under federal regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] This classification mandates a specific disposal pathway that prevents its release into the environment.
Table 1: GHS Hazard Classifications for Structurally Similar Chlorinated Pyrimidines
| Hazard Class | GHS Category | Common Signal Word | Source(s) |
| Acute Toxicity, Oral | Category 4 | Warning | [1][3][8] |
| Skin Corrosion/Irritation | Category 2 | Warning | [4][5][8][9] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | [4][5][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | [1][8] |
Essential Personal Protective Equipment (PPE)
Before handling any waste containing 4-Chloro-6-(2-furanyl)-2-pyrimidinamine, all personnel must be equipped with the appropriate PPE to prevent exposure. The choice of PPE is dictated by the compound's hazard profile.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common choice, but for prolonged contact or spill cleanup, consider double-gloving or using more robust gloves like Viton.[1][10] Always use proper glove removal technique to avoid skin contact.[1]
-
Eye/Face Protection: Use safety glasses with side shields or, preferably, chemical splash goggles that meet ANSI standards.[10]
-
Skin and Body Protection: A fully buttoned laboratory coat is mandatory. For tasks with a higher risk of splashes, such as spill cleanup, a chemical-resistant apron is recommended.[10][11]
-
Respiratory Protection: All handling of this compound, including waste preparation, should occur within a certified chemical fume hood to control airborne dust or vapors.[10][11]
Waste Segregation and Collection Protocol: A Step-by-Step Guide
Proper segregation is the most critical step in managing chemical waste. It prevents dangerous reactions, ensures regulatory compliance, and minimizes disposal costs.[12]
Step 1: Designate a Waste Accumulation Area Establish a specific, clearly marked satellite accumulation area within the laboratory for hazardous waste. This area should be away from general traffic and incompatible materials.
Step 2: Select an Appropriate Waste Container Use only containers that are compatible with chlorinated organic compounds. High-density polyethylene (HDPE) carboys or the original product container are excellent choices.[13][14] The container must be in good condition, free of leaks, and have a tightly sealing cap.[13]
Step 3: Label the Waste Container Before adding any waste, label the container clearly. The label must include:
-
The words "Hazardous Waste."[15]
-
The full chemical name: "4-Chloro-6-(2-furanyl)-2-pyrimidinamine." Do not use abbreviations or chemical formulas.[13]
-
An accurate list of all constituents and their approximate concentrations.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant).
Step 4: Segregate Waste Streams This is a halogenated organic waste. It must not be mixed with non-halogenated solvent waste.[12][13][14]
-
Solid Waste: Collect solid waste, such as contaminated weighing papers, gloves, and absorbent materials, in a designated, lined container clearly labeled for "Halogenated Solid Waste."[15]
-
Liquid Waste: Collect unused solutions or reaction mixtures in the designated liquid waste container. Do not overfill the container; leave at least 10% of headspace for vapor expansion.[13]
Step 5: Maintain Safe Storage Keep the waste container closed at all times except when adding waste.[13][14] Store the container in the designated accumulation area and within secondary containment (e.g., a chemical-resistant tray) to manage potential leaks.
Decision Workflow for Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of 4-Chloro-6-(2-furanyl)-2-pyrimidinamine waste.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 4-Chloro-2,6-Diaminopyrimidine Manufacturers, with SDS [mubychem.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vumc.org [vumc.org]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 4-Chloro-6-(2-furanyl)-2-pyrimidinamine
Executive Summary & Risk Profile[1]
4-Chloro-6-(2-furanyl)-2-pyrimidinamine is a functionalized heterocyclic intermediate frequently used in the synthesis of kinase inhibitors and adenosine receptor antagonists. Its structure combines a reactive chloropyrimidine core with a furan moiety.
Why this specific guidance matters: Standard "lab safety" is insufficient for this compound due to two specific molecular features:
-
The Chloro-Pyrimidine Motif: This site is susceptible to nucleophilic aromatic substitution (
). In biological systems, this reactivity can lead to protein haptenization, making the compound a potential skin and respiratory sensitizer . -
The Furan Ring: Furan derivatives are metabolically active. Cytochrome P450 enzymes can oxidize the furan ring to reactive dicarbonyl intermediates (e.g., cis-2-butene-1,4-dial), which are cytotoxic and potential mutagens.
Operational Directive: Treat this compound as a high-potency irritant and potential sensitizer . All handling must prevent inhalation of dust and dermal contact.[1][2][3]
Hazard Identification Matrix
Based on Structure-Activity Relationships (SAR) and analogue data (e.g., 4,6-dichloro-2-pyrimidinamine).
| Hazard Category | GHS Classification (Likely) | Operational Implication |
| Acute Toxicity | H302: Harmful if swallowed | Zero tolerance for hand-to-mouth transfer; specific glove doffing protocols required. |
| Skin Corrosion | H315: Causes skin irritation | Standard nitrile gloves may degrade in presence of carrier solvents (e.g., DCM). |
| Eye Damage | H319: Causes serious eye irritation | Fine powder drift requires sealed eyewear, not just safety glasses. |
| Respiratory | H335: May cause respiratory irritation | Critical: Engineering controls (Fume Hood) are mandatory for solid handling. |
Personal Protective Equipment (PPE) Specifications
The following PPE standards are non-negotiable for handling >10 mg of substance.
A. Hand Protection: The "Double-Barrier" Protocol
Scientific Rationale: Halogenated heterocycles can permeate thin nitrile rubber. Furthermore, the solvents often used to dissolve this compound (Dichloromethane, DMF) rapidly degrade standard exam gloves.
-
Primary Layer (Inner): 4 mil (0.10 mm) Nitrile exam glove.
-
Secondary Layer (Outer): 5-8 mil (0.12 - 0.20 mm) Extended Cuff Nitrile or Neoprene.
-
Protocol: Change outer gloves immediately upon splash contact. Change inner gloves every 2 hours.
B. Respiratory Protection
Scientific Rationale: As a solid powder, electrostatic forces can cause "dust fly" during weighing.
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (If Hood Unavailable/Cleaning Spills): Half-face respirator with P100 (HEPA) cartridges. N95 masks are insufficient for organic vapors if the solid is wet with solvent.
C. Eye & Face Protection[2][3][4][5][6][7][8][9]
-
Standard Operation: Chemical Splash Goggles (Indirect Vent). Note: Safety glasses provide insufficient protection against airborne dust migration.
-
Large Scale (>5g): Face shield worn over goggles to protect neck/face skin from potential sensitization.
Visualized Decision Logic: PPE Selection
The following diagram illustrates the decision matrix for selecting PPE based on the specific operational task.
Caption: Operational logic flow for selecting PPE based on physical state and solvent carrier compatibility.
Detailed Operational Protocols
Protocol A: Safe Weighing & Transfer
Objective: Prevent inhalation of dust and contamination of balance area.
-
Static Control: Place an ionizing fan or anti-static gun inside the fume hood before opening the container. Dry heterocyclic powders are prone to static dispersion.
-
Balance Setup: Place the analytical balance inside the fume hood or use a powder containment enclosure.
-
Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with strong oxidizers.
-
Decontamination: Immediately wipe the balance area with a chemically compatible solvent (Ethanol or Isopropanol) on a disposable wipe. Dispose of the wipe as solid hazardous waste.
Protocol B: Waste Disposal
Objective: Prevent environmental release and downstream reactions.[4]
-
Solid Waste: Weighing boats, gloves, and wipes must go into Hazardous Solid Waste . Label specifically: "Toxic Organic Solid - Pyrimidine Derivative."
-
Liquid Waste:
-
If dissolved in DCM/Chloroform: Halogenated Organic Waste .
-
If dissolved in Acetone/Methanol: Non-Halogenated Organic Waste .
-
-
Do NOT mix with oxidizing acids (Nitric, Perchloric) as the amine functionality can form unstable salts or energetic reaction products.
Emergency Response: Spill Scenario
In the event of a spill, immediate action is required to prevent sensitization.
Caption: Triage workflow for spill response, distinguishing between user-cleanable minor spills and major incidents requiring evacuation.
References
-
Occupational Safety and Health Administration (OSHA). (2024).[5][6] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[6] [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: 4-Chloro-6-(2-furanyl)-2-pyrimidinamine. National Center for Biotechnology Information. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
